Complement C1s-IN-1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H20F2N6O |
|---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
8-fluoro-6-[4-(3-fluorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)piperazin-1-yl]phthalazin-1-amine |
InChI |
InChI=1S/C22H20F2N6O/c1-13-7-19(28-31-13)20-12-29(5-6-30(20)16-4-2-3-15(23)9-16)17-8-14-11-26-27-22(25)21(14)18(24)10-17/h2-4,7-11,20H,5-6,12H2,1H3,(H2,25,27) |
InChI Key |
HXAFDSAENALNGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)C2CN(CCN2C3=CC(=CC=C3)F)C4=CC5=CN=NC(=C5C(=C4)F)N |
Origin of Product |
United States |
Foundational & Exploratory
Investigating Autoimmune Disease Models with Complement C1s-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the investigation of autoimmune disease models using the novel, potent, and selective Complement C1s inhibitor, Complement C1s-IN-1. This document details the inhibitor's mechanism of action, summarizes its key quantitative data, and provides detailed experimental protocols for its evaluation. Furthermore, it outlines a proposed experimental workflow for assessing the therapeutic potential of this compound in a relevant autoimmune disease model.
Introduction to Complement C1s and its Role in Autoimmunity
The complement system is a critical component of the innate immune system, playing a vital role in host defense against pathogens. However, its dysregulation is implicated in the pathogenesis of numerous autoimmune diseases. The classical complement pathway, in particular, is often initiated by autoantibodies, leading to a cascade of inflammatory and cytotoxic events that contribute to tissue damage.
Complement component 1s (C1s) is a serine protease that serves as the downstream effector enzyme of the C1 complex, the initiating complex of the classical pathway.[1][2] Upon activation, C1s cleaves complement components C4 and C2, leading to the formation of the C3 convertase (C4b2a), a central amplification step in the complement cascade.[1][2] This cascade ultimately results in the generation of anaphylatoxins (C3a and C5a) and the formation of the Membrane Attack Complex (MAC), which mediates cell lysis.[3][4] Given its pivotal role, selective inhibition of C1s presents a promising therapeutic strategy for mitigating the deleterious effects of classical pathway overactivation in autoimmune disorders.[5][6]
This compound: A Potent and Selective Inhibitor
This compound (also referred to as compound (R)-8 in scientific literature) is a novel, non-amidine-based, potent, and selective inhibitor of C1s.[3][7] It is characterized by its oral bioavailability and ability to penetrate the blood-brain barrier, making it a valuable tool for investigating the role of C1s in both systemic and central nervous system autoimmune diseases.[3][7]
Mechanism of Action
This compound acts as a direct, competitive inhibitor of the C1s enzyme. By binding to the active site of C1s, it prevents the cleavage of its natural substrates, C4 and C2. This action effectively halts the propagation of the classical complement pathway at its earliest enzymatic step, thereby preventing the downstream generation of inflammatory mediators and the lytic MAC.
Quantitative Data
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
In Vitro Activity and Selectivity
| Target | IC50 (nM) | Fold Selectivity vs. C1s |
| C1s | 36 | - |
| C1r | >10000 | >278 |
| MASP-2 | >10000 | >278 |
| Factor D | >10000 | >278 |
| Trypsin | >10000 | >278 |
| Thrombin | >10000 | >278 |
| Data sourced from Ikeda Z, et al. J Med Chem. 2023.[3][4][7][8] |
In Vivo Pharmacokinetics in Male C57BL/6J Mice (Oral Administration)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (h*ng/mL) | MRT (h) |
| 10 | 1032.5 ± 173.0 | 1.67 ± 0.58 | 6017.8 ± 390.4 | 4.31 ± 0.23 |
| 30 | 2583.3 ± 267.1 | 2.67 ± 1.15 | 21928.6 ± 1428.2 | 5.02 ± 0.18 |
| 100 | 8895.9 ± 1516.8 | 4.00 ± 0.00 | 13934.1 ± 36760.1 | 7.66 ± 0.99 |
| Data represents mean ± standard deviation. Sourced from MedchemExpress, citing Ikeda Z, et al. J Med Chem. 2023.[9][10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the methods described in the primary literature.
C1s Enzymatic Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human C1s.
Materials:
-
Recombinant human C1s enzyme
-
Fluorogenic peptide substrate for C1s
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4, with CaCl2 and MgCl2)
-
This compound (serial dilutions)
-
384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add a fixed concentration of recombinant human C1s enzyme to each well of the 384-well plate.
-
Add the serially diluted this compound or vehicle control to the wells containing the C1s enzyme.
-
Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic C1s substrate to each well.
-
Monitor the fluorescence intensity over time using a fluorescence plate reader.
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vitro Membrane Attack Complex (MAC) Formation Assay
Objective: To assess the ability of this compound to inhibit the formation of the MAC in human serum.
Materials:
-
Normal human serum (as a source of complement components)
-
Antibody-sensitized sheep erythrocytes or an ELISA-based system with an activator of the classical pathway (e.g., immobilized immune complexes)
-
This compound (serial dilutions)
-
Buffer (e.g., Gelatin Veronal Buffer with Ca2+ and Mg2+)
-
Detection antibody against a component of the MAC (e.g., anti-C5b-9 antibody)
-
Substrate for the detection enzyme (if using an ELISA format)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the appropriate buffer.
-
In a 96-well plate pre-coated with a classical pathway activator, add the serially diluted this compound or vehicle control.
-
Add a standardized dilution of normal human serum to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for complement activation and MAC formation.
-
Wash the plate to remove unbound serum components.
-
Add a detection antibody specific for a MAC component (e.g., a horseradish peroxidase-conjugated anti-C5b-9 antibody).
-
Incubate the plate to allow for antibody binding.
-
Wash the plate to remove unbound detection antibody.
-
Add the appropriate substrate and measure the resulting signal (e.g., absorbance) using a microplate reader.
-
Calculate the percentage of MAC formation inhibition at each concentration of this compound and determine the IC50 value.
Proposed Investigation in an Autoimmune Disease Model: Collagen-Induced Arthritis (CIA)
While direct studies of this compound in specific autoimmune disease models are not yet published, its potent inhibition of the classical complement pathway makes it a strong candidate for evaluation in antibody-mediated autoimmune conditions. The Collagen-Induced Arthritis (CIA) model in mice is a well-established and relevant model for rheumatoid arthritis, a disease with known complement involvement.
Experimental Workflow for CIA Model
Detailed Protocol for CIA Model Investigation
Objective: To evaluate the therapeutic efficacy of oral administration of this compound in a murine model of collagen-induced arthritis.
Animal Model: DBA/1 mice, 8-10 weeks old.
Induction of Arthritis:
-
Primary Immunization (Day 0): Emulsify bovine type II collagen with an equal volume of Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen with an equal volume of Incomplete Freund's Adjuvant (IFA). Inject 100 µL of the emulsion intradermally at the base of the tail.
Treatment Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose in water), administered orally once daily.
-
Group 2: this compound (10 mg/kg), administered orally once daily.
-
Group 3: this compound (30 mg/kg), administered orally once daily.
-
Group 4: this compound (100 mg/kg), administered orally once daily.
-
Group 5: Positive control (e.g., Methotrexate), administered as per standard protocols.
Treatment Protocol:
-
Monitor mice daily for the onset of arthritis starting from day 21.
-
Begin treatment when a clinical score of ≥ 1 is observed in at least one paw.
-
Administer the assigned treatments orally once daily until the end of the study (e.g., Day 42).
Efficacy Endpoints:
-
Clinical Assessment: Score the severity of arthritis in each paw daily or every other day based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
-
Paw Swelling: Measure the thickness of the hind paws using a digital caliper every other day.
-
Histopathology (at study termination): Collect ankle and knee joints, fix in formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) and Safranin O to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
Biomarker Analysis (at study termination): Collect blood via cardiac puncture. Measure serum levels of anti-type II collagen antibodies (IgG1 and IgG2a), pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), and markers of complement activation (e.g., C3a, C5a, sC5b-9).
Conclusion
This compound is a highly potent and selective inhibitor of the classical complement pathway with favorable pharmacokinetic properties. The data presented in this guide underscore its potential as a valuable research tool for elucidating the role of C1s in autoimmune and inflammatory diseases. The provided experimental protocols offer a framework for its in vitro characterization and the proposed in vivo study in a CIA model provides a roadmap for evaluating its therapeutic potential in a preclinical setting. Further investigations using this and other relevant autoimmune disease models are warranted to fully explore the therapeutic utility of targeting C1s with this promising inhibitor.
References
- 1. eaglebio.com [eaglebio.com]
- 2. sinobiological.com [sinobiological.com]
- 3. Discovery of a Novel Series of Potent, Selective, Orally Available, and Brain-Penetrable C1s Inhibitors for Modulation of the Complement Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Novel Series of Potent, Selective, Orally Available, and Brain-Penetrable C1s Inhibitors for Modulation of the Complement Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Complement C1s as a diagnostic marker and therapeutic target: Progress and propective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Selection of Novel C1s Inhibitors by In Silico and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
The significance of a brain-penetrable C1s inhibitor
An In-depth Technical Guide on the Significance of a Brain-Penetrable C1s Inhibitor
Introduction
The complement system is a cornerstone of innate immunity, comprising a complex cascade of over 30 proteins that act as a first line of defense against pathogens and a facilitator for the clearance of cellular debris.[1] Activation of this system occurs through three primary pathways: the classical, lectin, and alternative pathways.[2] The classical pathway is initiated by the C1 complex, which is composed of the recognition molecule C1q and a tetramer of proteases, C1r and C1s (C1qr₂s₂).[3][4] Upon binding of C1q to activators—such as immune complexes or pathological protein aggregates like fibrillar amyloid-beta—a conformational change triggers the auto-activation of C1r, which in turn cleaves and activates C1s.[1][4]
C1s, a chymotrypsin-like serine protease, is the effector enzyme of the C1 complex.[5] Its primary role is to cleave complement components C4 and C2, leading to the formation of the C3 convertase (C4b2a), a critical enzymatic complex that amplifies the complement cascade.[6][7] This cascade culminates in opsonization, inflammation, and the formation of the Membrane Attack Complex (MAC), which lyses target cells.[3]
While essential for peripheral immunity, dysregulated complement activation within the Central Nervous System (CNS) is increasingly implicated in the pathogenesis of numerous neurodegenerative and neuroinflammatory disorders.[2][7] C1s, as the initiating protease of the classical pathway, represents a highly specific and strategic target for therapeutic intervention. The development of a brain-penetrable C1s inhibitor is of profound significance, offering a targeted approach to quell neuroinflammation at its source without systemically compromising the entire complement system. This guide explores the core rationale, experimental validation, and therapeutic potential of such inhibitors for researchers, scientists, and drug development professionals.
The Pathological Role of C1s in the Central Nervous System
The CNS is an immune-privileged site, yet it is not devoid of complement activity. Resident brain cells, including microglia, astrocytes, and even neurons, can synthesize complement proteins locally.[1][8] While this localized system contributes to vital homeostatic functions like synaptic pruning during development, its aberrant activation is a key driver of pathology.
Dysregulation of the classical pathway, initiated by C1s, contributes to a destructive cycle of neuroinflammation in several neurological disorders:
-
Neurodegenerative Diseases (e.g., Alzheimer's Disease): Fibrillar amyloid-β plaques and tau aggregates can directly bind C1q, activating C1s and triggering the classical pathway.[1][7] This leads to the generation of anaphylatoxins C3a and C5a, which recruit and activate microglia and astrocytes, promoting a chronic inflammatory state that exacerbates neuronal damage.[7][8]
-
Autoimmune Neurological Disorders (e.g., Neuromyelitis Optica): In conditions mediated by auto-antibodies, such as anti-aquaporin-4 (AQP4) antibodies, the classical pathway is a primary driver of CNS inflammation and demyelination.[6] Targeting C1s can specifically block this antibody-driven pathology.
-
Traumatic Brain Injury (TBI) and Ischemic Stroke: Following acute brain injury, the release of danger-associated molecular patterns (DAMPs) and the breakdown of the blood-brain barrier (BBB) can trigger C1s activation.[9][10] This contributes to secondary injury cascades, including edema, inflammation, and neuronal cell death.[9][11][12] Studies have shown that C1-inhibitor (C1-INH), a natural regulator of C1s, can reduce infarct volumes, limit BBB damage, and improve functional outcomes in animal models of stroke.[10]
The central role of C1s in these processes makes it a compelling therapeutic target. A brain-penetrable inhibitor could theoretically halt the inflammatory cascade at its origin, preventing the downstream damage mediated by activated glia and cytotoxic complement effectors.
Therapeutic Rationale and Advantages
Targeting C1s offers a highly specific approach to modulating complement-driven neuro-pathology with several key advantages:
-
Upstream Inhibition: By blocking the cascade at one of its first enzymatic steps, C1s inhibition prevents the generation and amplification of downstream effectors like C3a, C5a, and the MAC.
-
Pathway Specificity: Unlike broader complement inhibitors (e.g., targeting C3 or C5), a C1s-specific inhibitor exclusively blocks the classical pathway. This preserves the functions of the alternative and lectin pathways, which are crucial for innate immune surveillance against pathogens.[3]
-
Reduced Auto-Antibody Production: C1s inhibition may also suppress the activation of autoimmune B cells, a critical factor in many autoimmune diseases, thereby reducing the production of pathological auto-antibodies.[3][6]
-
Necessity of Brain Penetrance: Since complement components are produced locally within the CNS, a therapeutic agent must cross the BBB to engage its target effectively.[1][8] Therefore, brain penetrability is not just an advantageous feature but a core requirement for treating the neuroinflammatory aspects of these disorders.
Quantitative Data on a Novel Brain-Penetrable C1s Inhibitor
The discovery of potent, selective, and orally available C1s inhibitors that can penetrate the brain represents a significant breakthrough.[5] The following tables summarize the in vitro and in vivo properties of a recently developed non-amidine C1s inhibitor, referred to as Compound (R)-8 , which serves as a compelling example of such a molecule.[5]
Table 1: In Vitro Inhibitory Activity and Selectivity of Compound (R)-8
| Target Protease | IC₅₀ (nM) | Fold Selectivity vs. C1s |
|---|---|---|
| Human C1s | 1.6 | - |
| Human C1r | >10,000 | >6,250 |
| Human MASP-2 | >10,000 | >6,250 |
| Human Factor D | >10,000 | >6,250 |
| Human Trypsin | >10,000 | >6,250 |
| Human Thrombin | >10,000 | >6,250 |
Data sourced from a study on novel C1s inhibitors, demonstrating high potency for C1s and excellent selectivity against other key serine proteases in the complement and coagulation cascades.[5]
Table 2: In Vitro and In Vivo Pharmacokinetic Properties of Compound (R)-8
| Parameter | Value |
|---|---|
| MAC Formation Inhibition (in vitro) | IC₅₀ = 170 nM |
| Oral Bioavailability (Mouse) | 35% |
| Unbound Brain/Plasma Ratio (Kₚ,ᵤᵤ) | 0.44 |
Data highlights the compound's ability to inhibit the functional outcome of complement activation (MAC formation) and confirms its oral availability and significant brain penetration in an animal model.[5]
Experimental Protocols
The development and validation of a brain-penetrable C1s inhibitor requires a suite of specialized assays. The following are detailed methodologies for key experiments.
Protocol 1: Measurement of C1s Enzymatic Activity
This protocol describes an in vitro assay to determine the inhibitory potency (IC₅₀) of a test compound against purified human C1s.
Objective: To quantify the concentration of an inhibitor required to reduce C1s enzymatic activity by 50%.
Materials:
-
Purified, activated human C1s enzyme.
-
Synthetic chromogenic substrate for C1s (e.g., S-2314).[6]
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4).
-
Test inhibitor compound, serially diluted.
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 405 nm.
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.
-
Enzyme-Inhibitor Pre-incubation: Add a fixed concentration of activated C1s enzyme to each well of the microplate, followed by the addition of the serially diluted test compound or vehicle control.
-
Incubation: Incubate the enzyme-inhibitor mixture at room temperature for a defined period (e.g., 15-30 minutes) to allow for binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding the chromogenic substrate S-2314 to all wells.
-
Kinetic Reading: Immediately place the microplate in a plate reader and measure the change in absorbance at 405 nm over time. The rate of color change is proportional to C1s activity.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: In Vivo Blood-Brain Barrier Penetration Assay
This protocol details a method to assess the extent to which a compound crosses the BBB in an animal model (e.g., mouse) by determining the unbound brain-to-plasma concentration ratio (Kₚ,ᵤᵤ).
Objective: To measure the concentration of the test compound in the brain and plasma at a steady state and calculate its ability to penetrate the CNS.
Materials:
-
Test compound.
-
Experimental animals (e.g., C57BL/6 mice).
-
Dosing vehicle appropriate for the route of administration (e.g., oral gavage, intravenous injection).
-
Equipment for blood collection (e.g., heparinized capillaries) and brain tissue harvesting.
-
Homogenizer for brain tissue.
-
Analytical instrumentation for drug quantification (e.g., LC-MS/MS).[3]
Methodology:
-
Compound Administration: Administer the test compound to a cohort of mice at a specified dose and route.
-
Sample Collection: At a predetermined time point post-dosing (selected to approximate steady-state conditions), collect blood samples via cardiac puncture or tail vein.[13] Immediately following blood collection, euthanize the animals and perfuse the vasculature with saline to remove residual blood from the brain.[14] Harvest the whole brain.
-
Sample Processing:
-
Plasma: Centrifuge the blood samples to separate the plasma.
-
Brain: Weigh the harvested brain and homogenize it in a suitable buffer.
-
-
Quantification: Use a validated LC-MS/MS method to accurately measure the concentration of the test compound in the plasma and brain homogenate samples.
-
Data Analysis:
-
Calculate the total brain-to-plasma ratio (Kₚ = Cbrain / Cplasma).
-
Determine the unbound fraction of the drug in plasma (fᵤ,ₚ) and brain (fᵤ,b) using equilibrium dialysis.
-
Calculate the unbound brain-to-plasma ratio using the formula: Kₚ,ᵤᵤ = Kₚ * (fᵤ,ₚ / fᵤ,b) . A Kₚ,ᵤᵤ value approaching 1 suggests efficient, passive diffusion across the BBB, while values >1 may indicate active transport into the brain.
-
Mandatory Visualizations
Signaling Pathway and Workflow Diagrams
Caption: The Classical Complement Pathway and the specific inhibitory action of a C1s inhibitor.
Caption: Pathological cascade of C1s-mediated neuroinflammation in the Central Nervous System.
Caption: A streamlined experimental workflow for the development of a C1s inhibitor for CNS disorders.
Conclusion
The targeted inhibition of C1s within the central nervous system represents a highly promising therapeutic strategy for a range of devastating neurological disorders. By specifically neutralizing the classical complement pathway at its point of enzymatic commitment, a brain-penetrable C1s inhibitor can quell the chronic neuroinflammation that drives pathology in conditions like Alzheimer's disease, neuromyelitis optica, and secondary injury after stroke or TBI. This approach offers a refined alternative to broad-spectrum complement blockade, preserving the essential immune surveillance functions of the other complement pathways. The continued development of potent, selective, and orally bioavailable small molecules with demonstrated CNS penetrance is a critical step toward translating this compelling biological rationale into a viable clinical therapy for patients with complement-driven neurological diseases.
References
- 1. Complement in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neurologylive.com [neurologylive.com]
- 3. Frontiers | Complement C1s as a diagnostic marker and therapeutic target: Progress and propective [frontiersin.org]
- 4. pnas.org [pnas.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Complement C1s as a diagnostic marker and therapeutic target: Progress and propective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Frontiers | The complement system in neurodegenerative and inflammatory diseases of the central nervous system [frontiersin.org]
- 9. Effect of complement C1-esterase inhibitor on brain edema and inflammation after mild traumatic brain injury in an animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. C1-inhibitor protects from brain ischemia-reperfusion injury by combined antiinflammatory and antithrombotic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Knockdown of circulating C1 inhibitor induces neurovascular impairment, glial cell activation, neuroinflammation, and behavioral deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Knockdown of circulating C1 inhibitor induces neurovascular impairment, glial cell activation, neuroinflammation, and behavioral deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin [bio-protocol.org]
Foundational Research on Small Molecule C1s Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on small molecule inhibitors targeting C1s, a critical serine protease in the classical complement pathway. The complement system is a key component of innate immunity, and its dysregulation is implicated in a variety of inflammatory and autoimmune diseases.[1][2] C1s represents a pivotal upstream control point in the classical pathway, making it an attractive therapeutic target.[2][3] This document details the mechanism of C1s activation and inhibition, summarizes key quantitative data for notable inhibitors, provides detailed experimental protocols for their evaluation, and visualizes essential pathways and workflows.
The Classical Complement Pathway and the Role of C1s
The classical complement pathway is initiated by the C1 complex, which is composed of the recognition molecule C1q and a tetramer of proteases, C1r and C1s (C1q(C1rC1s)₂).[4] Activation typically occurs when C1q binds to the Fc region of IgM or clustered IgG antibodies complexed with antigens.[5] This binding induces a conformational change in C1r, leading to its autoactivation. Activated C1r then cleaves and activates C1s.[4][6]
Activated C1s is a serine protease that propagates the complement cascade by cleaving its two natural substrates: C4 and C2.[4][7] The cleavage of C4 exposes a reactive thioester group on the larger fragment, C4b, allowing it to covalently attach to nearby surfaces. C2 then binds to the surface-bound C4b and is subsequently cleaved by C1s to form the C3 convertase, C4b2a. This enzyme complex is a central amplification point of the complement cascade, leading to the generation of anaphylatoxins (C3a, C5a) and the formation of the membrane attack complex (MAC), which ultimately results in cell lysis.[1][7]
Given its crucial role in initiating the classical pathway, inhibiting the enzymatic activity of C1s is an effective strategy to block downstream complement activation and its inflammatory consequences.[7]
Figure 1: The Classical Complement Pathway Activation Cascade.
Mechanism of Small Molecule C1s Inhibition
Small molecule inhibitors of C1s typically function as competitive inhibitors, binding to the active site of the enzyme and preventing it from cleaving its natural substrates, C4 and C2.[4] The active site of C1s, like other trypsin-like serine proteases, contains a catalytic triad and substrate-binding pockets (e.g., S1, S2, S3). The S1 pocket of C1s has a key aspartate residue (Asp626) that recognizes the arginine side chain of its substrates.[8]
Many early C1s inhibitors were designed with amidine or guanidine moieties to mimic this arginine interaction and achieve potency.[7] However, these basic groups often lead to poor pharmacokinetic properties.[8] Recent research has focused on discovering non-amidine-based inhibitors that can achieve high potency and selectivity.[8][9] Structure-based drug design, aided by the crystallography of C1s in complex with inhibitors, has been instrumental in optimizing these novel scaffolds to enhance binding affinity and improve drug-like properties.[8][10]
References
- 1. elkbiotech.com [elkbiotech.com]
- 2. chemaxon.com [chemaxon.com]
- 3. SDS-PAGE Silver Stain and GelCode Blue Analysis Protocol of C2 - Creative Biolabs [creative-biolabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Untitled Document [ucl.ac.uk]
- 7. Haemolysis Inhibition Assay - Creative Biolabs [creative-biolabs.com]
- 8. cdn.graphpad.com [cdn.graphpad.com]
- 9. One moment, please... [haemoscan.com]
- 10. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
The Classical Complement Pathway: A Cornerstone of Humoral Immunity and Inflammatory Response
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The classical complement pathway represents a critical arm of the innate immune system, acting as a swift and potent defense mechanism against invading pathogens. Its activation, a cascade of proteolytic events, culminates in the elimination of targets through opsonization, inflammation, and direct cell lysis. This guide provides a comprehensive overview of the biological functions of the classical complement pathway, detailed experimental protocols for its assessment, and quantitative data to support research and development endeavors.
Initiation of the Cascade: Recognition and Activation
The classical pathway is primarily initiated by the binding of the C1 complex to the Fc region of antibodies, specifically IgM and certain IgG subclasses (IgG1 and IgG3), that have complexed with antigens.[1][2] The C1 complex is a multimolecular entity composed of the recognition molecule C1q and a tetramer of two serine proteases, C1r and C1s.[3]
C1q, with its six globular heads, can also directly bind to the surfaces of some pathogens, apoptotic cells, and C-reactive protein, thereby activating the pathway in an antibody-independent manner.[1] Upon binding of C1q to an activating ligand, a conformational change is induced in the C1 complex. This leads to the autoactivation of C1r, which in turn cleaves and activates C1s.[1] The now active C1s serine protease is the catalyst for the next steps in the cascade.
Figure 1: Initiation of the Classical Complement Pathway.
The Enzymatic Cascade: Formation of Convertases
Activated C1s initiates a proteolytic cascade by cleaving C4 and C2, the next components in the pathway. C4 is cleaved into C4a and C4b. The larger fragment, C4b, covalently attaches to the target surface in the vicinity of the C1 complex. C2 then binds to the surface-bound C4b and is subsequently cleaved by C1s into C2a and C2b. The larger fragment, C2a, remains associated with C4b to form the C4b2a complex.[4]
This C4b2a complex is the C3 convertase of the classical pathway, a pivotal enzyme in the complement cascade.[5] The C3 convertase has the crucial function of cleaving C3, the most abundant complement protein in plasma, into C3a and C3b.[4] This step represents a major amplification point in the pathway, as a single C3 convertase can cleave hundreds of C3 molecules.
The binding of a C3b molecule to the C3 convertase (C4b2a) generates the C5 convertase (C4b2a3b).[6] This new enzymatic complex is responsible for cleaving C5, initiating the final stage of the complement cascade.
Figure 2: Formation of C3 and C5 Convertases.
Effector Functions: Eliminating the Threat
The activation of the classical complement pathway leads to a variety of biological effector functions that are critical for host defense.
Opsonization and Phagocytosis
The C3b fragment generated by the C3 convertase is a potent opsonin.[7] It covalently binds to the surface of pathogens, marking them for destruction by phagocytic cells, such as macrophages and neutrophils, which express C3b receptors (CR1).[7] This process of opsonization significantly enhances the efficiency of phagocytosis.
Inflammation
The smaller cleavage fragments, C3a, C4a, and C5a, are anaphylatoxins that play a crucial role in the inflammatory response.[7] They bind to receptors on mast cells and basophils, triggering the release of inflammatory mediators like histamine.[8] C5a is also a potent chemoattractant for neutrophils, recruiting these phagocytic cells to the site of infection.[8]
Cell Lysis: The Membrane Attack Complex (MAC)
The cleavage of C5 by the C5 convertase initiates the terminal phase of the complement cascade, leading to the formation of the Membrane Attack Complex (MAC).[1] The C5b fragment associates with C6, C7, and C8, and this complex inserts into the lipid bilayer of the target cell. This is followed by the polymerization of multiple C9 molecules to form a pore in the cell membrane.[9] The formation of this transmembrane channel disrupts the osmotic integrity of the cell, leading to its lysis and death.[9]
Figure 3: Effector Functions of the Classical Complement Pathway.
Quantitative Data
The following tables summarize key quantitative data for components of the classical complement pathway.
Table 1: Plasma Concentrations of Classical Pathway Components
| Component | Mean Plasma Concentration (mg/L) |
| C1q | 70 |
| C1r | 34 |
| C1s | 31 |
| C2 | 25 |
| C3 | 1200 |
| C4 | 400 |
| C5 | 75 |
| C6 | 60 |
| C7 | 55 |
| C8 | 55 |
| C9 | 60 |
Table 2: Binding Affinities and Kinetic Parameters
| Interaction/Enzyme | Ligand/Substrate | Kd (nM) | Km (µM) | kcat (s-1) |
| C1q - Monomeric IgG1 | ~1000 | |||
| C1q - Aggregated IgG1 | ~10 | |||
| C1q - IgM | 10-100 | |||
| C3 Convertase (C4b2a) | C3 | 15-25 | ~170 | |
| C5 Convertase (C4b2a3b) | C5 | 0.0051 | 6-9 fold > alternative pathway |
Note: Kinetic parameters can vary depending on experimental conditions.
Experimental Protocols
CH50 Hemolytic Assay
This assay measures the total functional activity of the classical complement pathway.
Figure 4: Workflow for the CH50 Hemolytic Assay.
Methodology:
-
Preparation of Antibody-Sensitized Sheep Red Blood Cells (RBCs): Sheep RBCs are washed and incubated with a sub-agglutinating dilution of rabbit anti-sheep RBC antibody (hemolysin).
-
Serum Dilutions: Test serum is serially diluted in a veronal-buffered saline containing Ca2+ and Mg2+.
-
Incubation: A standardized suspension of antibody-sensitized sheep RBCs is added to each serum dilution and incubated at 37°C for 30-60 minutes.
-
Stopping the Reaction: The reaction is stopped by adding cold saline and centrifuging to pellet intact RBCs.
-
Quantification: The amount of hemoglobin released into the supernatant, which is proportional to the degree of lysis, is measured spectrophotometrically at 415 nm.
-
Calculation: The CH50 titer is the reciprocal of the serum dilution that causes 50% lysis of the RBCs.[10][11][12]
C3b Deposition ELISA
This assay quantifies the deposition of C3b on a target surface, indicating the activation of the C3 convertase.
Methodology:
-
Coating: Microtiter plates are coated with an activator of the classical pathway (e.g., aggregated IgG).
-
Blocking: Non-specific binding sites are blocked with a protein solution (e.g., BSA).
-
Incubation with Serum: Diluted serum is added to the wells and incubated to allow for complement activation and C3b deposition.
-
Washing: The plates are washed to remove unbound serum components.
-
Detection: A primary antibody specific for C3b is added, followed by a secondary enzyme-conjugated antibody.
-
Substrate Addition: A chromogenic substrate is added, and the color development is measured spectrophotometrically. The absorbance is proportional to the amount of deposited C3b.
In Vitro MAC Formation Assay
This assay visualizes and quantifies the formation of the Membrane Attack Complex on target cells.
Figure 5: Workflow for the In Vitro MAC Formation Assay.
Methodology:
-
Cell Culture: Target cells are cultured to an appropriate density.
-
Sensitization: Cells are incubated with an antibody that recognizes a surface antigen to initiate the classical pathway.
-
Complement Activation: The sensitized cells are incubated with a source of complement, typically normal human serum.
-
Fixation and Permeabilization: The cells are fixed and permeabilized to allow antibody access to the MAC.
-
Staining: The cells are stained with a fluorescently labeled antibody that specifically recognizes the C5b-9 complex (MAC).
-
Analysis: MAC formation is visualized and quantified using fluorescence microscopy or flow cytometry.
Regulation of the Classical Pathway
To prevent excessive activation and damage to host tissues, the classical complement pathway is tightly regulated by several plasma and membrane-bound proteins. C1-inhibitor (C1-INH) is a key fluid-phase regulator that dissociates the C1r and C1s proteases from the C1q complex, thereby halting the initiation of the cascade. The C3 convertase (C4b2a) is regulated by Decay-Accelerating Factor (DAF), which accelerates its dissociation, and by Factor I, which, with cofactors like C4b-binding protein (C4BP), proteolytically inactivates C4b.[5]
Clinical Significance and Therapeutic Implications
Dysregulation of the classical complement pathway is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including systemic lupus erythematosus (SLE) and rheumatoid arthritis. Deficiencies in early classical pathway components are strongly associated with an increased risk of developing SLE, highlighting the pathway's role in the clearance of immune complexes and apoptotic debris.[1]
The central role of the classical complement pathway in immunity and disease makes it an attractive target for therapeutic intervention. A deeper understanding of its biological functions and the development of robust assays to measure its activity are crucial for the discovery and development of novel complement-modulating therapies.
References
- 1. pnas.org [pnas.org]
- 2. IgG Subclasses and Allotypes: From Structure to Effector Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Early Components of the Complement Classical Activation Pathway in Human Systemic Autoimmune Diseases [frontiersin.org]
- 4. Purification and characterization of the C3 convertase of the classical pathway of human complement system by size exclusion high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. connects.catalyst.harvard.edu [connects.catalyst.harvard.edu]
- 6. Complement C5 Convertase, Classical Pathway | Semantic Scholar [semanticscholar.org]
- 7. C3-convertase - Wikipedia [en.wikipedia.org]
- 8. C5-convertase - Wikipedia [en.wikipedia.org]
- 9. IgG Fc domains that bind C1q but not effector Fcγ receptors delineate the importance of complement-mediated effector functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. dspace.library.uu.nl [dspace.library.uu.nl]
- 12. Functional Characterization of Alternative and Classical Pathway C3/C5 Convertase Activity and Inhibition Using Purified Models - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: In Vitro Assay Protocols for the C1s Inhibitor, Complement C1s-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction: The complement system is a critical component of the innate immune system, with the classical pathway (CP) playing a key role in antibody-mediated defense. The C1 complex (C1q, C1r, C1s) initiates the CP cascade. Upon activation, the serine protease C1s cleaves complement components C4 and C2, leading to downstream effector functions.[1][2] Dysregulation of the classical pathway is implicated in various inflammatory and autoimmune diseases, making C1s a compelling therapeutic target.[2] Complement C1s-IN-1 is a potent and selective small-molecule inhibitor of C1s, offering a valuable tool for studying the classical pathway and as a potential therapeutic agent.[3] This document provides detailed protocols for the in vitro characterization of this compound.
Mechanism of Action of C1s-IN-1
Activation of the classical pathway begins when C1q binds to an appropriate target, such as an antigen-antibody complex. This induces a conformational change, leading to the auto-activation of C1r, which in turn cleaves and activates C1s.[1] Activated C1s is a serine protease that cleaves C4 and C2, forming the C3 convertase (C4b2a), a central step in the amplification of the complement cascade.[1] this compound exerts its inhibitory effect by selectively binding to C1s, blocking its enzymatic activity and thereby halting the progression of the classical pathway at an early stage.[2][4]
Figure 1. Inhibition of the Classical Complement Pathway by C1s-IN-1.
Data Presentation: Properties of this compound
The inhibitory activity and selectivity of this compound are summarized below. This compound demonstrates high potency for C1s with excellent selectivity over other related serine proteases.
| Parameter | Value | Species | Notes | Reference |
| IC₅₀ | 36 nM | Human | Half-maximal inhibitory concentration against C1s protease activity. | [3] |
| Selectivity | >30 µM | Human | IC₅₀ against other serine proteases such as C1r, MASP-2, Factor D, thrombin, and trypsin. | [5] |
| Mechanism | Competitive | Human | Competitively inhibits the C1s active site. | [4] |
Experimental Protocols
A tiered approach is recommended for characterizing C1s inhibitors, starting with direct biochemical assays and progressing to more complex functional and cell-based systems.
References
- 1. Complement C1s Functional Test - Creative Biolabs [creative-biolabs.com]
- 2. Frontiers | Complement C1s as a diagnostic marker and therapeutic target: Progress and propective [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of the C1s Protease and the Classical Complement Pathway by 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide and Chemical Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes: Utilizing Complement C1s-IN-1 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system is a critical component of the innate immune system, playing a vital role in host defense against pathogens and in the clearance of immune complexes and apoptotic cells. The classical pathway of the complement system is initiated by the C1 complex, which consists of C1q, C1r, and C1s. C1s, a serine protease, is the effector component of the C1 complex.[1][2][3] Upon activation, C1s cleaves complement components C4 and C2, leading to the formation of the C3 convertase (C4b2a), a crucial amplification step in the complement cascade.[1][4] This cascade ultimately results in the formation of the Membrane Attack Complex (MAC), which can lead to cell lysis.[5][6] Dysregulation of the classical complement pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases.[1][4]
Complement C1s-IN-1 is a potent and selective small molecule inhibitor of the C1s protease.[7] Its high specificity makes it a valuable tool for investigating the role of the classical complement pathway in various biological processes and for the development of novel therapeutics targeting complement-mediated diseases.[5][6] These application notes provide detailed protocols for the use of this compound in cell-based assays to monitor and quantify the inhibition of the classical complement pathway.
Mechanism of Action of this compound
This compound specifically targets the enzymatic activity of activated C1s. By inhibiting C1s, the inhibitor prevents the cleavage of C4 and C2, thereby blocking the formation of the C3 convertase and all subsequent downstream events of the classical complement pathway, including the formation of the lytic MAC.[5][6]
References
- 1. Design and Selection of Novel C1s Inhibitors by In Silico and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the C1s Protease and the Classical Complement Pathway by 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide and Chemical Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C1s, the protease messenger of C1. Structure, function and physiological significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Complement C1s as a diagnostic marker and therapeutic target: Progress and propective [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of a Novel Series of Potent, Selective, Orally Available, and Brain-Penetrable C1s Inhibitors for Modulation of the Complement Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Experimental Design Using Complement C1s Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo experimental design and use of small molecule inhibitors targeting Complement C1s, a key serine protease in the classical complement pathway. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations to aid in the planning and execution of preclinical studies.
Introduction to Complement C1s Inhibition
The complement system is a critical component of the innate immune system. The classical pathway, initiated by the C1 complex (comprising C1q, C1r, and C1s), plays a significant role in both host defense and the pathogenesis of various inflammatory and autoimmune diseases. C1s, upon activation, cleaves C4 and C2 to form the C3 convertase, a central step in the complement cascade.[1][2] Inhibition of C1s represents a targeted therapeutic strategy to modulate the classical pathway while leaving the alternative and lectin pathways intact.[3] Small molecule inhibitors of C1s offer the potential for oral administration and penetration of tissues, including the brain, making them attractive candidates for a range of diseases.[4][5]
Quantitative Data Summary
The following tables summarize key in vitro and in vivo quantitative data for representative small molecule C1s inhibitors.
Table 1: In Vitro Potency and Selectivity of C1s Inhibitor (R)-8 [4][5]
| Target | IC50 (nM) |
| Human C1s | 1.9 |
| Mouse C1s | 2.5 |
| Human C1r | >30,000 |
| Human MASP2 | >30,000 |
| Human Factor D | >30,000 |
| Human Thrombin | >30,000 |
| Human Trypsin | >30,000 |
| Human Kallikrein | >30,000 |
| Human Plasmin | >30,000 |
Table 2: In Vivo Pharmacokinetics of C1s Inhibitor (R)-8 in Mice (Oral Administration) [5]
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Brain Penetration (Brain/Plasma Ratio at 2h) |
| 10 | 180 | 0.5 | 450 | 0.8 |
| 30 | 650 | 1.0 | 2,100 | 0.7 |
| 100 | 2,500 | 2.0 | 15,000 | 0.6 |
Table 3: In Vivo Efficacy of C1s Inhibitor C1s-INH-248 in a Rabbit Model of Myocardial Ischemia-Reperfusion Injury [6]
| Treatment Group | Dose (mg/kg) | Necrosis/Area at Risk (%) | Plasma Creatine Kinase (U/g protein) | Cardiac Myeloperoxidase (U/100mg tissue) |
| Vehicle Control | - | 31.9 ± 2.5 | 70.7 ± 6.8 | 1.31 ± 0.23 |
| C1s-INH-248 | 1 | 8.9 ± 1.6 | 45.1 ± 3.9 | 0.4 ± 0.05 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Classical Complement Pathway and Point of Inhibition.
Caption: General In Vivo Experimental Workflow.
Experimental Protocols
Protocol 1: Pharmacokinetic Study of a Small Molecule C1s Inhibitor in Mice
This protocol is based on the methodology used for the C1s inhibitor (R)-8.[5]
1. Objective: To determine the pharmacokinetic profile of a small molecule C1s inhibitor following oral administration in mice.
2. Materials:
-
C1s inhibitor (e.g., (R)-8)
-
Vehicle for oral administration (e.g., 10% DMSO, 10% Cremophor EL, 40% PEG400, 40% water)
-
Male C57BL/6 mice (8-10 weeks old)
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
3. Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the experiment.
-
Compound Formulation: Prepare a stock solution of the C1s inhibitor in a suitable vehicle. Prepare dosing solutions at the desired concentrations (e.g., 1, 3, and 10 mg/mL for doses of 10, 30, and 100 mg/kg, respectively, assuming a 10 mL/kg dosing volume).
-
Dosing: Administer the C1s inhibitor formulation to mice via oral gavage. Include a vehicle control group.
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the C1s inhibitor in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
Protocol 2: Efficacy Study in a Mouse Model of Autoimmune Hemolytic Anemia (AIHA)
This protocol is a proposed design based on established AIHA models and the principles of complement inhibition.[1][2]
1. Objective: To evaluate the in vivo efficacy of a small molecule C1s inhibitor in a mouse model of autoimmune hemolytic anemia.
2. Materials:
-
C1s inhibitor
-
Vehicle for administration
-
Female BALB/c mice (8-10 weeks old)
-
Rabbit anti-mouse red blood cell (RBC) polyclonal antibody
-
Complete Blood Count (CBC) analyzer
-
Spectrophotometer for measuring plasma hemoglobin
-
ELISA kits for mouse C3a and C5a
-
Flow cytometer and antibodies for RBC-bound C3 detection
-
Histology supplies
3. Procedure:
-
AIHA Induction:
-
Inject mice intraperitoneally with a sub-lethal dose of rabbit anti-mouse RBC antibody. The optimal dose should be determined in a pilot study to induce moderate, sustained hemolysis.
-
-
Treatment:
-
Begin treatment with the C1s inhibitor one day after AIHA induction.
-
Administer the inhibitor daily via oral gavage at predetermined doses.
-
Include a vehicle-treated control group and a healthy (non-diseased) control group.
-
-
Monitoring and Sample Collection:
-
Monitor mice daily for clinical signs of anemia (e.g., pale paws, lethargy).
-
Collect blood samples at baseline and at selected time points post-treatment (e.g., days 3, 7, and 14).
-
-
Efficacy Endpoints:
-
Hematological Parameters: Measure hemoglobin, hematocrit, and red blood cell counts using a CBC analyzer.
-
Hemolysis Markers: Quantify plasma free hemoglobin using a spectrophotometric assay.
-
Complement Activation Markers: Measure plasma levels of C3a and C5a by ELISA.
-
RBC Opsonization: Assess the deposition of C3 on the surface of RBCs using flow cytometry.
-
Histopathology: At the end of the study, collect spleen and liver for histological analysis to assess for signs of extramedullary hematopoiesis and erythro-phagocytosis.
-
Protocol 3: Assessment of In Vivo Complement Inhibition
This protocol provides methods to assess the pharmacodynamic effect of a C1s inhibitor.[7][8]
1. Objective: To measure the in vivo inhibition of the classical complement pathway following administration of a C1s inhibitor.
2. Principle: The activity of the classical complement pathway can be assessed ex vivo by challenging plasma or serum from treated animals with an activator of the classical pathway and measuring the generation of downstream complement products.
3. Materials:
-
Plasma or serum from treated and control animals
-
Classical pathway activator (e.g., aggregated human IgG, antibody-sensitized sheep erythrocytes)
-
ELISA kits for the detection of the membrane attack complex (MAC, sC5b-9) or C4d.
4. Procedure (Wieslab® Complement System Classical Pathway Assay Principle):
-
Sample Preparation: Collect plasma or serum from animals at various time points after administration of the C1s inhibitor.
-
Assay Performance:
-
Use a commercially available ELISA kit designed to measure the functional activity of the classical complement pathway.
-
The microtiter plate wells are coated with specific activators of the classical pathway. .
-
Diluted plasma/serum samples are added to the wells and incubated.
-
During incubation, the classical pathway is activated by the coated activators, leading to the formation of the membrane attack complex (MAC).
-
The amount of generated MAC is quantified using a specific alkaline phosphatase-labeled anti-C5b-9 antibody.
-
-
Data Analysis:
-
Calculate the percentage of complement activation in treated samples relative to vehicle-treated controls.
-
A dose-dependent decrease in MAC formation indicates effective in vivo inhibition of the classical complement pathway.
-
Conclusion
The provided application notes and protocols offer a framework for the in vivo investigation of small molecule C1s inhibitors. The selection of the appropriate animal model, dosing regimen, and endpoints is critical for a successful study. The data and methodologies presented here should serve as a valuable resource for researchers in the field of complement-mediated diseases.
References
- 1. A nanobody-based complement inhibitor targeting complement component 2 reduces hemolysis in a complement humanized mouse model of autoimmune hemolytic anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complement inhibitors to treat IgM-mediated autoimmune hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitor(s) of the classical complement pathway in mouse serum limit the utility of mice as experimental models of neuromyelitis optica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Novel Series of Potent, Selective, Orally Available, and Brain-Penetrable C1s Inhibitors for Modulation of the Complement Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel small molecule inhibitor of C1s exerts cardioprotective effects in ischemia-reperfusion injury in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Complement Inhibitor Validation - Creative Biolabs [creative-biolabs.com]
- 8. Whole blood complement activation assay [sanquin.org]
Recommended working concentration of Complement C1s-IN-1 for cell culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Complement C1s-IN-1 is a potent and selective small molecule inhibitor of the classical complement pathway. It targets the C1s protease, a key enzyme responsible for the cleavage of complement components C4 and C2, which is a critical step in the activation of this pathway.[1][2][3] By inhibiting C1s, this compound effectively blocks the downstream cascade of the classical pathway, making it a valuable tool for studying its role in various physiological and pathological processes. These application notes provide a recommended working concentration for cell culture experiments and a detailed protocol for a classical complement pathway inhibition assay.
Data Presentation
| Parameter | Value | Reference |
| Inhibitor | This compound | N/A |
| Target | Complement C1s protease | [1][2] |
| IC50 (biochemical assay) | 36 nM | N/A |
| Recommended Starting Concentration for Cell-Based Assays | 100 nM - 1 µM | General guidance |
| Maximum Recommended Concentration | < 10 µM | General guidance |
Recommended Working Concentration for Cell Culture
A definitive, universally applicable working concentration for this compound in every cell-based assay is not available and should be empirically determined for each specific cell type and experimental condition. However, based on its high potency (IC50 = 36 nM) and general principles for the use of small molecule inhibitors in cell culture, a starting concentration range of 100 nM to 1 µM is recommended.
To avoid off-target effects, it is advisable to use the lowest effective concentration and to not exceed a concentration of 10 µM . A dose-response experiment is crucial to determine the optimal concentration for your specific assay.
Signaling Pathway and Inhibition
The classical complement pathway is initiated by the binding of the C1 complex (composed of C1q, C1r, and C1s) to antigen-antibody complexes.[3] This binding triggers a conformational change, leading to the auto-activation of C1r, which in turn cleaves and activates C1s. Activated C1s is a serine protease that cleaves C4 and C2. The cleavage products C4b and C2a assemble to form the C3 convertase (C4b2a), which then cleaves C3, a central event in the complement cascade. This compound directly inhibits the enzymatic activity of C1s, thereby preventing the formation of the C3 convertase and halting the downstream effects of the classical pathway.
Caption: Inhibition of the Classical Complement Pathway by this compound.
Experimental Protocols
Classical Complement Pathway Inhibition Assay (Hemolytic Assay)
This protocol describes a classical hemolytic assay to determine the functional inhibition of the classical complement pathway by this compound. The assay measures the ability of the inhibitor to prevent the lysis of antibody-sensitized sheep red blood cells (SRBCs) by a source of complement.
Materials:
-
This compound
-
Antibody-sensitized sheep red blood cells (SRBCs)
-
Normal human serum (NHS) as a source of complement
-
Gelatin Veronal Buffer with divalent cations (GVB++)
-
96-well round-bottom microtiter plates
-
Spectrophotometer (plate reader) capable of reading absorbance at 412-415 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in GVB++ to create a dose-response curve. Include a vehicle control (solvent alone).
-
Dilute the normal human serum in GVB++ to a concentration that yields submaximal hemolysis (typically determined through a preliminary titration experiment).
-
-
Assay Setup:
-
Add 50 µL of the diluted normal human serum to each well of a 96-well plate.
-
Add 50 µL of the serially diluted this compound or vehicle control to the appropriate wells.
-
Include control wells:
-
100% Lysis Control: 50 µL of diluted NHS and 50 µL of GVB++ (instead of inhibitor). After incubation, add 100 µL of water to lyse the cells.
-
0% Lysis Control (Blank): 100 µL of GVB++ (no serum).
-
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with C1s in the serum.
-
-
Initiation of Hemolysis:
-
Add 100 µL of antibody-sensitized SRBCs (resuspended in GVB++) to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes, or until sufficient hemolysis is observed in the wells without the inhibitor.
-
-
Termination and Measurement:
-
Centrifuge the plate to pellet the intact SRBCs.
-
Carefully transfer the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 412-415 nm, which corresponds to the release of hemoglobin.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each concentration of the inhibitor using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of 0% lysis control) / (Absorbance of 100% lysis control - Absorbance of 0% lysis control)] x 100
-
Plot the percentage of hemolysis against the log concentration of this compound to generate a dose-response curve and determine the IC50 for the inhibition of hemolysis.
-
Caption: Experimental Workflow for the Hemolytic Assay.
References
Reconstitution and storage instructions for Complement C1s-IN-1
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Complement C1s-IN-1 is a potent and selective small molecule inhibitor of the classical complement pathway serine protease, C1s.[1][2] By targeting C1s, this inhibitor effectively blocks the activation cascade at an early stage, preventing the cleavage of C4 and C2 and the subsequent formation of the C3 convertase and the Membrane Attack Complex (MAC).[1][2] These application notes provide detailed instructions for the reconstitution, storage, and use of this compound in common in vitro assays for researchers, scientists, and drug development professionals.
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Species | Reference |
| IC₅₀ (C1s inhibition) | 36 nM | Human | [1][2] |
| Molecular Formula | C₂₂H₂₀F₂N₆O | N/A | [2] |
| Molecular Weight | 422.43 g/mol | N/A | [2] |
Reconstitution and Storage Instructions
Proper handling and storage of this compound are critical for maintaining its activity.
Reconstitution
It is recommended to prepare a stock solution of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO).
Protocol for Reconstituting this compound:
-
Before opening the vial, centrifuge it briefly to ensure that all the lyophilized powder is at the bottom.
-
To prepare a 10 mM stock solution , add the appropriate volume of DMSO to the vial. For example, for 1 mg of powder (MW = 422.43 g/mol ), add 236.7 µL of DMSO.
-
Vortex the vial gently until the powder is completely dissolved.
-
The reconstituted stock solution can be further diluted in an appropriate aqueous buffer for your specific experimental needs. Note that the final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent effects.
Storage
Table of Storage Conditions:
| Form | Storage Temperature | Stability | Notes |
| Lyophilized Powder | -20°C or -80°C | Refer to Certificate of Analysis | Shipped at room temperature. |
| Stock Solution in DMSO | -20°C or -80°C | Refer to Certificate of Analysis | Aliquot to avoid repeated freeze-thaw cycles. |
| Diluted Aqueous Solution | 2-8°C | Use immediately | Prepare fresh for each experiment. |
Note: Specific storage conditions and stability information are provided in the Certificate of Analysis accompanying the product.[1][2]
Experimental Protocols
The following are detailed protocols for key experiments to assess the inhibitory activity of this compound on the classical complement pathway.
Classical Complement Pathway Inhibition Assay (ELISA-based)
This protocol describes an ELISA-based method to measure the inhibition of Membrane Attack Complex (MAC) formation.
Materials:
-
This compound
-
Normal Human Serum (NHS) as a source of complement
-
IgM-coated microplate
-
Gelatin Veronal Buffer with Calcium and Magnesium (GVB++)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Anti-C5b-9 antibody (detecting MAC)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in GVB++.
-
Dilute Normal Human Serum (NHS) in GVB++. The optimal dilution should be determined empirically to achieve a submaximal signal in the absence of the inhibitor.
-
-
Assay Procedure:
-
Add 50 µL of diluted this compound or vehicle control (GVB++ with the same final concentration of DMSO) to the wells of the IgM-coated microplate.
-
Add 50 µL of diluted NHS to each well to initiate complement activation.
-
Incubate the plate for 1 hour at 37°C.
-
Wash the wells three times with Wash Buffer.
-
Add 100 µL of diluted anti-C5b-9 antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times with Wash Buffer.
-
Add 100 µL of HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the wells three times with Wash Buffer.
-
Add 100 µL of TMB substrate and incubate in the dark until sufficient color development.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.
-
Hemolytic Assay for Classical Pathway Inhibition (CH50)
This assay measures the ability of this compound to inhibit the lysis of antibody-sensitized sheep red blood cells (SRBCs).
Materials:
-
This compound
-
Normal Human Serum (NHS)
-
Sheep Red Blood Cells (SRBCs)
-
Anti-SRBC IgM antibody (hemolysin)
-
Gelatin Veronal Buffer with Calcium and Magnesium (GVB++)
-
Spectrophotometer
Procedure:
-
Preparation of Sensitized SRBCs (EAs):
-
Wash SRBCs with GVB++ until the supernatant is clear.
-
Resuspend the SRBCs to a concentration of 1 x 10⁹ cells/mL in GVB++.
-
Add an optimal concentration of anti-SRBC IgM antibody and incubate for 20 minutes at 37°C to sensitize the cells.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in GVB++.
-
In a microtiter plate or tubes, add the diluted inhibitor or vehicle control.
-
Add a limiting dilution of NHS (predetermined to cause ~50% lysis).
-
Add the sensitized SRBCs (EAs) to each well/tube.
-
Incubate for 30-60 minutes at 37°C with gentle shaking.
-
Centrifuge the plate/tubes to pellet the intact cells.
-
Transfer the supernatant to a new plate.
-
Measure the absorbance of the released hemoglobin at 412 nm.
-
-
Data Analysis:
-
Include controls for 0% lysis (EAs in buffer) and 100% lysis (EAs in water).
-
Calculate the percentage of hemolysis for each inhibitor concentration.
-
Determine the concentration of this compound that inhibits hemolysis by 50% (CH50).
-
Visualizations
Signaling Pathway of the Classical Complement Cascade and Inhibition by this compound
The following diagram illustrates the initiation of the classical complement pathway and the point of inhibition by this compound.
Caption: Inhibition of the classical complement pathway by this compound.
Experimental Workflow for C1s Inhibition Assay (ELISA)
This diagram outlines the major steps in the ELISA-based protocol for assessing the inhibitory activity of this compound.
Caption: Workflow for ELISA-based measurement of C1s inhibition.
References
Application Notes and Protocols for Measuring C1s Inhibition with Complement C1s-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system is a critical component of the innate immune system, playing a vital role in host defense against pathogens and in the inflammatory response. The classical pathway of the complement system is initiated by the C1 complex, which consists of C1q, C1r, and C1s. C1s, a serine protease, is the enzymatic component responsible for cleaving C4 and C2, leading to the formation of the C3 convertase and subsequent amplification of the complement cascade.[1][2][3][4][5] Dysregulation of the classical pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases. Consequently, the inhibition of C1s represents a promising therapeutic strategy for these conditions.
Complement C1s-IN-1 is a potent and selective small molecule inhibitor of C1s.[6] These application notes provide a detailed protocol for measuring the inhibitory activity of this compound against purified C1s enzyme using a chromogenic substrate assay. The provided methodologies are intended to guide researchers in the characterization of C1s inhibitors.
Data Presentation
The inhibitory potency of various compounds against C1s can be quantified and compared. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters.
| Compound | IC50 | Ki | Assay Type | Substrate | Reference |
| This compound | 36 nM | - | Not Specified | Not Specified | [6] |
| C1s-IN-1 trihydrochloride (A1) | 85 µM (C2 cleavage) | 5.8 µM | Chromogenic | Z-Gly-Arg-thiobenzyl ester (ZGR) | [1][2][3][7] |
| C1 Inhibitor (endogenous) | - | - | Chromogenic | Synthetic Chromogen | [8][9] |
Experimental Protocols
This section details the materials and methods for determining the inhibitory activity of this compound on C1s enzymatic activity.
Principle of the Assay
The enzymatic activity of C1s is measured by its ability to cleave a synthetic chromogenic substrate, resulting in the release of a chromophore that can be quantified spectrophotometrically. The rate of the reaction is proportional to the enzyme activity. In the presence of an inhibitor, the rate of substrate cleavage will decrease. By measuring the C1s activity across a range of inhibitor concentrations, a dose-response curve can be generated to determine the IC50 value of the inhibitor.
Materials and Reagents
-
Enzyme: Purified active human Complement C1s enzyme.[10][11]
-
Inhibitor: this compound.
-
Substrate: Z-Gly-Arg-thiobenzyl ester (ZGR).[3]
-
Indicator: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).[3]
-
Assay Buffer: 50 mM HEPES, 140 mM NaCl, pH 7.4.[3]
-
Solvent: Dimethyl sulfoxide (DMSO) for dissolving the inhibitor.[3]
-
Microplate: 96-well, clear, flat-bottom plate.
-
Microplate Reader: Capable of reading absorbance at 412 nm.
Experimental Workflow
Caption: Workflow for the C1s inhibition assay.
Detailed Protocol
-
Reagent Preparation:
-
Prepare the Assay Buffer (50 mM HEPES, 140 mM NaCl, pH 7.4).
-
Reconstitute the purified C1s enzyme to a stock concentration in the Assay Buffer. A final concentration of 10 nM in the assay is a good starting point.[3]
-
Prepare a stock solution of the chromogenic substrate ZGR and the indicator DTNB in an appropriate solvent.
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
-
Inhibitor Dilution Series:
-
Perform a serial dilution of the this compound stock solution in DMSO.
-
Subsequently, dilute the DMSO serial dilutions into the Assay Buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in all wells is consistent and low (e.g., <= 1%) to avoid solvent effects.
-
-
Assay Procedure:
-
To the wells of a 96-well microplate, add the following in order:
-
Assay Buffer.
-
Diluted this compound or vehicle control (Assay Buffer with the same percentage of DMSO).
-
Diluted C1s enzyme.
-
-
Include control wells:
-
100% Activity Control: C1s enzyme + vehicle (no inhibitor).
-
Blank Control: Assay Buffer + substrate (no enzyme).
-
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the enzymatic reaction by adding a mixture of the ZGR substrate and DTNB to all wells.[3]
-
Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 15-30 minutes) at 25°C.
-
-
Data Analysis:
-
Determine the initial velocity (rate of reaction, V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ of 100% activity control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic (4PL) non-linear regression model using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathway and Inhibition Mechanism
The classical complement pathway is initiated by the binding of C1q to a target, which triggers the auto-activation of C1r. Activated C1r then cleaves and activates C1s. Activated C1s is a serine protease that propagates the cascade by cleaving C4 and C2. This compound acts by directly inhibiting the enzymatic activity of C1s, thereby preventing the cleavage of C4 and C2 and halting the progression of the classical pathway.
Caption: Inhibition of the classical complement pathway by this compound.
References
- 1. Inhibition of the C1s Protease and the Classical Complement Pathway by 6-(4-Phenylpiperazin-1-yl)Pyridine-3-Carboximidamide and Chemical Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Inhibition of the C1s Protease and the Classical Complement Pathway by 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide and Chemical Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Selection of Novel C1s Inhibitors by In Silico and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemaxon.com [chemaxon.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Kinetics of interaction of C1 inhibitor with complement C1s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Complement C1 Inhibitor Functional Test - Creative Biolabs [creative-biolabs.com]
- 10. complementtech.com [complementtech.com]
- 11. complementtech.com [complementtech.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Complement C1s-IN-1 for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Complement C1s-IN-1 in in vivo studies. Find answers to frequently asked questions and troubleshoot common experimental challenges to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the C1s protein, a key serine protease in the classical complement pathway.[1][2][3] C1s is a component of the C1 complex, which becomes activated upon binding to antigen-antibody complexes.[4][5][6] Activated C1s then cleaves complement components C4 and C2, initiating the cascade that leads to the formation of the Membrane Attack Complex (MAC) and opsonization of pathogens.[3][5][6] By directly inhibiting the enzymatic activity of C1s, this compound effectively blocks the classical complement pathway at an early stage.[2][3]
Q2: What is the potency of this compound?
A2: this compound is a highly potent inhibitor with an in vitro IC50 value of 36 nM against C1s.[1][2]
Q3: Is this compound orally bioavailable?
A3: Yes, this compound is orally active and has been shown to have plasma exposure in a dose-dependent manner after oral administration in mice.[1][2]
Q4: What are the reported effective oral doses of this compound in mice?
A4: In mice, oral doses of 10, 30, and 100 mg/kg have been shown to significantly inhibit the formation of the Membrane Attack Complex (MAC) induced by human serum in a dose-dependent manner.[1][2]
Q5: Can this compound cross the blood-brain barrier?
A5: Yes, this compound has been reported to be brain-penetrable.[1][2]
Troubleshooting Guide
Issue 1: Lower than expected in vivo efficacy.
| Potential Cause | Troubleshooting Suggestion |
| Suboptimal Dosing | The selected dose may be too low to achieve the necessary therapeutic concentration at the target site. Review the dose-response data and consider performing a dose-escalation study. |
| Poor Bioavailability | Issues with the formulation can lead to poor absorption. Ensure the compound is fully solubilized or appropriately suspended in the vehicle. Consider using a different vehicle or formulation strategy. |
| Rapid Metabolism/Clearance | The compound may be rapidly metabolized and cleared from circulation. Refer to the pharmacokinetic data to ensure the dosing frequency is appropriate to maintain therapeutic levels. |
| Target Engagement Issues | Verify that the inhibitor is reaching and binding to its target, C1s, in vivo. This can be assessed by measuring downstream markers of complement activation (e.g., C4d, C3a, sC5b-9) in plasma samples. |
Issue 2: High variability in experimental results between animals.
| Potential Cause | Troubleshooting Suggestion |
| Inconsistent Dosing | Ensure accurate and consistent administration of the compound to each animal. For oral gavage, verify the technique to prevent incomplete dosing. |
| Biological Variability | The age, weight, and health status of the animals can influence outcomes. Use age- and weight-matched animals and ensure they are housed under identical conditions. |
| Sample Handling | Inconsistent sample collection and processing can introduce variability. Standardize procedures for blood collection, plasma/serum separation, and storage. |
Issue 3: Difficulty in preparing a stable formulation for administration.
| Potential Cause | Troubleshooting Suggestion |
| Poor Solubility | This compound may have low aqueous solubility. Test various pharmaceutically acceptable vehicles. Common options for oral administration of poorly soluble compounds include suspensions in 0.5% carboxymethylcellulose (CMC) sodium, or solutions in vehicles like 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[7] |
| Compound Instability | The compound may degrade in the formulation. Prepare fresh formulations for each experiment and store them appropriately (e.g., protected from light, at the recommended temperature) until use. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| IC50 (C1s inhibition) | 36 nM | [1][2] |
Table 2: In Vivo Efficacy of Orally Administered this compound in Mice
| Dose (mg/kg) | Effect | Reference |
| 10 | Significant inhibition of MAC formation | [1][2] |
| 30 | Dose-dependent inhibition of MAC formation | [1][2] |
| 100 | Strong inhibition of MAC formation | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration (Suspension)
-
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethylcellulose (CMC) sodium in sterile water
-
Mortar and pestle or homogenizer
-
Sterile tubes
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed.
-
Weigh the precise amount of this compound powder.
-
Gradually add a small amount of the 0.5% CMC sodium solution to the powder and triturate with a mortar and pestle or use a homogenizer to create a uniform paste.
-
Slowly add the remaining volume of the 0.5% CMC sodium solution while continuously mixing to form a homogenous suspension.
-
Visually inspect the suspension for any clumps or undissolved particles.
-
Store the suspension at 4°C and use it within the recommended stability period. Mix well before each administration.
-
Protocol 2: In Vivo Efficacy Assessment via Measurement of MAC Formation
-
Animal Model:
-
Use an appropriate mouse model where the classical complement pathway is activated. This can be a disease model or an acute model induced by administration of human serum.
-
-
Dosing:
-
Administer this compound or vehicle control to the animals via oral gavage at the desired doses (e.g., 10, 30, 100 mg/kg).
-
-
Induction of Complement Activation:
-
At a specified time point after dosing, induce complement activation (e.g., by intravenous injection of heat-aggregated human IgG or human serum).
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points post-induction. Blood should be collected into tubes containing an anticoagulant (e.g., EDTA) to prevent clotting and ex vivo complement activation.
-
-
Plasma Processing:
-
Centrifuge the blood samples at 1,500 x g for 15 minutes at 4°C to separate the plasma.
-
Carefully collect the plasma supernatant and store it at -80°C until analysis.
-
-
MAC Measurement:
-
Quantify the levels of soluble C5b-9 (sC5b-9 or MAC) in the plasma samples using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the sC5b-9 levels in the treated groups to the vehicle control group to determine the extent of MAC formation inhibition.
-
Visualizations
Caption: Mechanism of action of this compound in the classical complement pathway.
Caption: A typical experimental workflow for in vivo efficacy testing of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scbt.com [scbt.com]
- 4. Complement Component C1 - Creative Biolabs [creative-biolabs.com]
- 5. sinobiological.com [sinobiological.com]
- 6. Frontiers | Complement C1s as a diagnostic marker and therapeutic target: Progress and propective [frontiersin.org]
- 7. C1q Protein (human) | Complement System | | Invivochem [invivochem.com]
Technical Support Center: Off-Target Effects of Small Molecule C1s Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of small molecule C1s inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing selective small molecule C1s inhibitors?
A1: The main challenges are twofold. First, the known chemical space for C1s inhibitors is relatively narrow, often revolving around molecules containing amidine or guanidine motifs which can be prone to off-target interactions.[1] Second, achieving high selectivity over other structurally similar serine proteases, such as those involved in the coagulation and fibrinolysis cascades (e.g., Factor Xa, thrombin, trypsin) and other complement proteases (e.g., C1r, MASP-2), is a significant hurdle.[1][2]
Q2: What are the most common off-target enzyme classes for small molecule C1s inhibitors?
A2: The most common off-targets are other serine proteases due to the conserved nature of the enzyme active site.[1][2] Depending on the inhibitor's core scaffold, off-target effects can also extend to other enzyme families, such as kinases, if the inhibitor has structural motifs that can fit into ATP-binding pockets.[3][4][5] It is crucial to profile inhibitors against a broad panel of proteases and kinases to identify potential liabilities.[4]
Q3: How can off-target effects manifest in my cellular or in vivo experiments?
A3: Off-target effects can lead to a variety of confounding results. For example, if an inhibitor hits a protease in the coagulation cascade, you might observe unexpected effects on blood clotting times.[1] If it inhibits a kinase, it could modulate unrelated signaling pathways, leading to changes in cell proliferation, apoptosis, or inflammation that are independent of complement inhibition.[3] These effects can complicate data interpretation, making it difficult to attribute the observed phenotype solely to C1s inhibition.[6]
Q4: Are there C1s inhibitors with novel chemotypes that avoid the common amidine/guanidine scaffold?
A4: Yes, research efforts are focused on identifying novel, non-amidine/guanidine chemotypes to improve selectivity and pharmacokinetic properties.[1][2] For instance, 1,3-benzoxazin-4-one and thieno[2,3-d][1][7]oxazin-4-one scaffolds have been identified as having submicromolar activities.[1] More recently, a series of 1-aminophthalazine derivatives has been described, leading to potent, selective, and orally available C1s inhibitors.[2][8]
Troubleshooting Guides
Q1: My C1s inhibitor shows potent activity in a purified enzyme assay, but its efficacy is significantly lower in a serum-based classical pathway functional assay (e.g., CH50). What could be the issue?
A1: This discrepancy can arise from several factors:
-
Protein Binding: The inhibitor may bind extensively to other serum proteins, like albumin, reducing its free concentration available to inhibit C1s.
-
Poor Stability: The compound may be unstable in serum and degrade rapidly.
-
Off-Target Activation: In rare cases, the compound might interact with other complement components in a way that paradoxically activates the pathway, counteracting the C1s inhibition.
-
Assay Conditions: Ensure the serum assay conditions (e.g., dilution, incubation time) are optimized.[7] The CH50 assay, for instance, measures the function of the entire classical pathway, and issues with other components could affect the outcome.[7][9]
Q2: I'm observing unexpected cell toxicity or anti-proliferative effects that don't seem related to complement inhibition. How can I determine if this is an off-target effect?
A2: To investigate potential off-target-driven toxicity, consider the following:
-
Use a Structurally Unrelated C1s Inhibitor: Test a C1s inhibitor from a different chemical class. If the toxicity persists with one inhibitor but not the other, it strongly suggests an off-target effect specific to the first compound's scaffold.
-
Test a C1s Knockout/Knockdown Cell Line: If the toxicity is still observed in cells that do not express C1s, the effect is unequivocally off-target.
-
Broad-Panel Off-Target Screening: Screen the compound against a panel of common off-target classes, such as kinases and other proteases, to identify potential unintended interactions.[10][11] A chemoproteomics approach can also be used to identify cellular binding partners on a proteome-wide scale.[12][13][14]
Q3: My compound inhibits C1s and its closest homolog, C1r, with similar potency. How can I develop a more C1s-selective inhibitor?
A3: Achieving selectivity between C1s and C1r is challenging. Structure-based drug design is a key strategy. Analyze the crystal structures of your inhibitor bound to both C1s and C1r (or docking models if co-structures are unavailable).[15] Identify subtle differences in the amino acid residues within the binding pockets. Modifying your compound to exploit these differences—for example, by introducing a bulky group that is accommodated by one pocket but clashes with the other—can significantly enhance selectivity.[2]
Quantitative Data on Inhibitor Selectivity
The following table summarizes the inhibitory activity of representative small molecule C1s inhibitors against C1s and common off-targets. This data highlights the importance of comprehensive selectivity profiling.
| Inhibitor Class/Example | Target | IC50 / Ki (Human) | Off-Target | IC50 / Ki (Human) | Selectivity (Fold) | Reference |
| Thiopheneamidine | C1s | 70 nM | Thrombin | > 100 µM | > 1400 | [16] |
| Trypsin | > 100 µM | > 1400 | [16] | |||
| A1 (6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide) | C1s | ~5.8 µM (Ki) | C1r | > 100 µM | > 17 | [15][17] |
| Factor Xa | > 100 µM | > 17 | [15] | |||
| Compound 4e (1-Aminophthalazine derivative) | C1s | 0.019 µM | C1r | > 30 µM | > 1579 | [2] |
| MASP-2 | > 30 µM | > 1579 | [2] | |||
| Factor D | > 30 µM | > 1579 | [2] | |||
| Thrombin | > 30 µM | > 1579 | [2] | |||
| Trypsin | > 30 µM | > 1579 | [2] | |||
| (R)-8 (Optimized 1-Aminophthalazine derivative) | C1s | 0.0053 µM | C1r | > 10 µM | > 1886 | [8] |
| Kallikrein | > 10 µM | > 1886 | [8] | |||
| Plasmin | > 10 µM | > 1886 | [8] |
Experimental Protocols
Protocol 1: In Vitro C1s Protease Activity Assay (Fluorogenic)
This protocol measures the ability of a compound to inhibit the enzymatic activity of purified, active C1s.
Materials:
-
Purified active human C1s enzyme.
-
Fluorogenic peptide substrate for C1s.
-
Assay Buffer: e.g., HEPES-buffered saline with Ca²⁺ and Mg²⁺ (HBS++).
-
Test compounds dissolved in DMSO.
-
96-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Prepare a dilution series of the test compound in Assay Buffer. Keep the final DMSO concentration constant across all wells (typically ≤1%).
-
In a 96-well plate, add 25 µL of the diluted test compound or vehicle control (for 0% and 100% inhibition).
-
Add 50 µL of C1s enzyme solution (at a pre-determined optimal concentration) to each well.
-
Incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the C1s fluorogenic substrate solution.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Monitor the increase in fluorescence (excitation/emission wavelengths depend on the substrate) over time (e.g., every minute for 30 minutes).
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to the vehicle controls.
-
Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Hemolytic Assay for Classical Pathway Inhibition
This assay assesses the functional inhibition of the entire classical complement pathway in serum by measuring the lysis of antibody-sensitized sheep erythrocytes.[9][18]
Materials:
-
Normal human serum (as a source of complement).
-
Antibody-sensitized sheep erythrocytes (EA).
-
Gelatin Veronal Buffer with Ca²⁺ and Mg²⁺ (GVB++).
-
Test compounds dissolved in DMSO.
-
96-well V-bottom plates.
-
Spectrophotometer.
Procedure:
-
Prepare a dilution series of the test compound in GVB++.
-
Add 50 µL of diluted test compound or vehicle control to wells of a 96-well plate.
-
Add 50 µL of diluted normal human serum (pre-titered to determine the dilution that gives ~90% lysis, i.e., CH90).
-
Incubate for 15 minutes at room temperature.
-
Add 50 µL of sensitized sheep erythrocytes (EA) at a concentration of ~1x10⁸ cells/mL.
-
Include control wells: a "0% lysis" control (EA in buffer only) and a "100% lysis" control (EA lysed with water).
-
Incubate the plate at 37°C for 30-60 minutes with gentle shaking to allow for complement-mediated lysis.
-
Pellet the remaining intact erythrocytes by centrifugation (e.g., 500 x g for 5 minutes).
-
Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom plate.
-
Measure the absorbance of the supernatant at 412 nm (OD412), which corresponds to the amount of hemoglobin released.
-
Calculate the percent inhibition of hemolysis for each compound concentration relative to the controls.
-
Determine the IC50 value by plotting percent inhibition against compound concentration.
Visualizations
Signaling Pathway: The Classical Complement Cascade
The diagram below illustrates the initiation of the classical complement pathway, highlighting the central role of C1s. C1s is the effector enzyme of the C1 complex, which, upon activation, cleaves C4 and C2 to form the C3 convertase (C4b2a), a critical amplification step in the cascade.[1][19]
Caption: The Classical Complement Pathway initiated by the C1 complex.
Experimental Workflow: Off-Target Identification
This workflow outlines a systematic approach to identify and validate off-target effects of a small molecule C1s inhibitor. The process begins with broad screening and funnels down to specific functional validation.
References
- 1. Design and Selection of Novel C1s Inhibitors by In Silico and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C1 Inhibitor Test - Creative Biolabs [creative-biolabs.com]
- 8. Discovery of a Novel Series of Potent, Selective, Orally Available, and Brain-Penetrable C1s Inhibitors for Modulation of the Complement Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of complement C1s in patients with cold agglutinin disease: lessons learned from a named patient program - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 11. criver.com [criver.com]
- 12. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biognosys.com [biognosys.com]
- 15. Inhibition of the C1s Protease and the Classical Complement Pathway by 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide and Chemical Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A novel series of potent and selective small molecule inhibitors of the complement component C1s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of the C1s Protease and the Classical Complement Pathway by 6-(4-Phenylpiperazin-1-yl)Pyridine-3-Carboximidamide and Chemical Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Hemolytic Assay Protocol for C1 Complex - Creative Biolabs [creative-biolabs.com]
- 19. chemaxon.com [chemaxon.com]
Technical Support Center: Minimizing Variability in Complement Inhibition Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in complement inhibition experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and solutions in a question-and-answer format.
High Background Signal in ELISA-Based Assays
Question: I am observing a high background signal in my complement inhibition ELISA. What are the possible causes and how can I troubleshoot this?
Answer: A high background signal in an ELISA can obscure the specific signal and lead to inaccurate results. Here are the common causes and recommended solutions:
-
Insufficient Washing: Inadequate washing between steps can leave behind unbound antibodies or other reagents, resulting in a high background.[1][2][3]
-
Solution: Increase the number of wash cycles and ensure complete aspiration of the wash buffer after each step. Adding a 30-second soak with wash buffer between aspirations can also be beneficial.[1]
-
-
Inadequate Blocking: The blocking buffer is crucial for preventing non-specific binding of antibodies to the plate surface.
-
Solution: Increase the concentration of the blocking agent (e.g., from 1% to 2% BSA) or extend the blocking incubation time. Adding a non-ionic detergent like Tween-20 (e.g., 0.05% v/v) to the blocking buffer can also help.[1]
-
-
Contamination: Contamination of reagents or samples with microbes or other substances can lead to high background.[3]
-
Solution: Ensure all reagents and samples are handled in a sterile environment. Use fresh, disposable pipette tips for each sample and reagent.[3]
-
-
Incorrect Incubation Conditions: High incubation temperatures can increase non-specific binding.[2]
-
Solution: Perform incubations at room temperature (25°C) unless the protocol specifies otherwise.[2]
-
-
Light Exposure of Substrate: TMB substrate is light-sensitive and can develop color in the absence of enzymatic activity if exposed to light.[2]
-
Solution: Ensure the substrate incubation step is performed in the dark.[2]
-
Weak or No Signal in Hemolytic Assays (CH50/AH50)
Question: My hemolytic assay is showing a weak or no signal, even in my positive controls. What could be the issue?
Answer: A weak or absent signal in a hemolytic assay indicates a failure in the complement-mediated lysis of red blood cells. Consider the following:
-
Improper Sample Handling: Complement proteins are labile and can lose activity if not handled correctly.[4]
-
Reagent Instability: Reagents, especially the complement source (serum) and sensitized red blood cells, can degrade over time.
-
Solution: Use freshly prepared or properly stored reagents. Ensure red blood cells are adequately sensitized with antibody. A serum control CH50 value below 100 U/mL may indicate poor quality red blood cells.[7]
-
-
Incorrect Buffer Composition: The presence of chelating agents like EDTA in the buffer will inhibit the classical and alternative pathways by sequestering Ca2+ and Mg2+ ions, which are essential for complement activation.[8]
-
Low Complement Activity in Serum Source: The serum used as the complement source may have inherently low activity.
-
Solution: Use a pooled serum from multiple healthy donors to normalize for inter-individual variations in complement levels.[10]
-
Logical Troubleshooting Workflow
This diagram provides a step-by-step guide to troubleshooting common issues in complement inhibition assays.
Caption: Troubleshooting Decision Tree for Complement Assays.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the setup and execution of complement inhibition experiments.
Sample Handling and Storage
Question: What are the best practices for collecting and storing samples for complement functional assays?
Answer: Proper sample handling is critical to preserve complement activity.[4]
-
Collection: For functional assays (CH50, AH50), serum is the preferred sample type.[4][5] Blood should be collected and immediately placed on wet ice to allow for clotting at a low temperature, which minimizes in vitro complement activation.[5] For analysis of individual complement components, EDTA plasma is recommended as it chelates the divalent cations required for complement activation.[8]
-
Processing: Centrifuge samples at 4°C. After centrifugation, serum or plasma should be aliquoted into plastic vials and frozen within 30 minutes.[5]
-
Storage: Store samples at -80°C for long-term stability.[11] Avoid repeated freeze-thaw cycles, as they can significantly reduce complement activity.[6] It is recommended to aliquot samples into single-use volumes.[12]
| Variable | Recommendation | Impact of Deviation |
| Sample Type (Functional Assays) | Serum | Use of EDTA plasma will inhibit complement activation.[8] CH50 activity decreases almost twice as fast in EDTA plasma compared to serum at room temperature.[4][13] |
| Temperature Before Processing | Wet Ice | Storage at room temperature for extended periods leads to a loss of complement activity.[4] |
| Time to Freezing | Within 30 minutes of centrifugation | Delays can lead to the degradation of labile complement components.[5] |
| Storage Temperature | -80°C | Long-term storage, even at -80°C, can lead to an increase in complement activation products.[11] |
| Freeze-Thaw Cycles | Minimize (single-use aliquots) | Multiple freeze-thaw cycles reduce complement potency.[6] A single freeze-thaw cycle can lead to an increase in C3c levels.[14] |
Table 1: Summary of Pre-analytical Variables and their Impact.
Reagent Variability
Question: How can I minimize variability from reagents, such as lot-to-lot differences?
Answer: Reagent variability is a common source of inconsistency in immunoassays.[15]
-
Reagent Handling and Storage: Always store reagents according to the manufacturer's instructions, paying attention to temperature and light sensitivity.[16][17] Reconstituted reagents should be used promptly or aliquoted and stored appropriately.
-
Lot-to-Lot Verification: It is essential to verify the performance of each new reagent lot before use in experiments.[15] This typically involves running the new lot in parallel with the old lot using a set of control samples.[18]
-
Acceptance Criteria: Establish clear acceptance criteria for new reagent lots. This can be based on the mean difference between the lots being less than a certain percentage (e.g., <10%) or by using statistical methods like Passing-Bablok regression.[19] The Clinical and Laboratory Standards Institute (CLSI) provides guidelines (EP26-A) for user evaluation of between-reagent lot variation.[20]
| Parameter | Acceptance Criteria Example | Reference |
| Mean Difference | < 10% between new and old lot | [19] |
| Passing-Bablok Regression Slope | Between 0.9 and 1.1 | [19] |
| Coefficient of Determination (R²) | > 0.95 | [19] |
Table 2: Example Acceptance Criteria for New Reagent Lot Verification.
Complement Activation Pathways
Question: Can you provide a diagram illustrating the three complement activation pathways?
Answer: The complement system is activated through three main pathways: the classical, alternative, and lectin pathways. All three converge at the cleavage of C3 and culminate in the formation of the Membrane Attack Complex (MAC), which leads to cell lysis.[21]
Caption: The Three Pathways of Complement Activation.
Experimental Protocols
This section provides detailed methodologies for key complement inhibition experiments.
General Experimental Workflow for Complement Inhibition Assays
The following diagram outlines a typical workflow for assessing the activity of a complement inhibitor.
Caption: General Workflow for a Complement Inhibition Assay.
Protocol: Classical Pathway Hemolytic Assay (CH50)
This assay measures the total functional activity of the classical complement pathway.
-
Reagent Preparation:
-
Prepare Gelatin Veronal Buffer with divalent cations (GVB++).
-
Wash sheep red blood cells (SRBCs) with GVB++.
-
Sensitize SRBCs by incubating with an optimal concentration of anti-SRBC antibody (hemolysin).
-
Prepare serial dilutions of the test serum and control serum in GVB++.
-
-
Assay Procedure:
-
Add a standardized suspension of sensitized SRBCs to each serum dilution.
-
Include a "total lysis" control (SRBCs in water) and a "spontaneous lysis" control (SRBCs in GVB++).
-
Incubate the mixture at 37°C for 30-60 minutes.
-
Stop the reaction by adding cold GVB++ and centrifuging to pellet intact cells.
-
-
Data Analysis:
-
Measure the absorbance of the supernatant at 412 nm or 541 nm to quantify hemoglobin release.
-
Calculate the percentage of lysis for each serum dilution relative to the total and spontaneous lysis controls.
-
Determine the serum dilution that causes 50% lysis (CH50 value).
-
Protocol: Alternative Pathway Hemolytic Assay (AH50)
This assay measures the functional activity of the alternative complement pathway.
-
Reagent Preparation:
-
Prepare a buffer containing Mg2+ and EGTA (Mg-EGTA buffer) to chelate Ca2+ and block the classical pathway.[8]
-
Wash rabbit red blood cells (RRBCs), which are potent activators of the alternative pathway, with the Mg-EGTA buffer.
-
Prepare serial dilutions of the test serum and control serum in Mg-EGTA buffer.
-
-
Assay Procedure:
-
Add a standardized suspension of RRBCs to each serum dilution.
-
Include "total lysis" and "spontaneous lysis" controls.
-
Incubate the mixture at 37°C for 30-60 minutes.
-
Stop the reaction and pellet the cells by centrifugation.
-
-
Data Analysis:
-
Measure the absorbance of the supernatant to quantify hemolysis.
-
Calculate the percentage of lysis for each dilution.
-
Determine the serum dilution that causes 50% lysis (AH50 value).
-
Protocol: Complement Inhibition ELISA
This protocol provides a general framework for an ELISA-based complement inhibition assay.
-
Plate Coating:
-
Coat a 96-well microplate with an activator of the desired pathway (e.g., IgM for the classical pathway, LPS for the alternative pathway).
-
Wash the plate and block with a suitable blocking buffer.
-
-
Inhibitor Incubation:
-
Prepare serial dilutions of the complement inhibitor.
-
In a separate plate or tubes, pre-incubate the inhibitor dilutions with a fixed concentration of normal human serum (as the complement source).
-
-
Complement Activation:
-
Transfer the serum/inhibitor mixtures to the coated and blocked microplate.
-
Incubate at 37°C to allow complement activation and deposition.
-
-
Detection:
-
Wash the plate to remove unbound components.
-
Add a primary antibody specific for a complement deposition product (e.g., C3b, C4d, or C5b-9).
-
Wash and add an enzyme-conjugated secondary antibody.
-
Wash and add a suitable substrate (e.g., TMB).
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength.
-
Plot the absorbance versus the inhibitor concentration and determine the IC50 value.
-
References
- 1. arp1.com [arp1.com]
- 2. novateinbio.com [novateinbio.com]
- 3. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 4. Preanalytical classical and alternative complement pathway activity loss - PMC [pmc.ncbi.nlm.nih.gov]
- 5. duke.testcatalog.org [duke.testcatalog.org]
- 6. How does freezing and thawing affect complement activity? - Pel-Freez Biologicals | Pel-Freez Biologicals [pel-freez.com]
- 7. Application of a hemolysis assay for analysis of complement activation by perfluorocarbon nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pitfalls in complement analysis: A systematic literature review of assessing complement activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simplified assays of hemolytic activity of the classical and alternative complement pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inter-Individual Variations: A Challenge for the Standardisation of Complement Activation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of freezer storage time on levels of complement biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proper Reagent Storage and Handling | Updated 2025 [stressmarq.com]
- 13. Preanalytical classical and alternative complement pathway activity loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of Repeated Freeze-Thaw on Serum Biomarkers Associated with Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. njlm.net [njlm.net]
- 16. mediproducts.net [mediproducts.net]
- 17. needle.tube [needle.tube]
- 18. myadlm.org [myadlm.org]
- 19. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. myadlm.org [myadlm.org]
- 21. Classical Pathway | Sino Biological [sinobiological.com]
Technical Support Center: Optimizing Complement C1s-IN-1 Treatment
Welcome to the technical support center for Complement C1s-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions, with a particular focus on incubation time. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound?
A1: The optimal incubation time for this compound can vary depending on the experimental conditions, including enzyme and inhibitor concentrations. While a definitive single optimal time is not established for all scenarios, studies on C1s inhibitors demonstrate that the extent of inhibition is time-dependent. For instance, the inhibitory effect of a C1 inhibitor on C1s can increase significantly over a period of 0 to 30 minutes.[1] It is recommended to perform a time-course experiment to determine the optimal incubation time for your specific assay conditions to achieve maximal and stable inhibition.
Q2: How does incubation time affect the IC50 value of this compound?
A2: Incubation time can significantly impact the apparent IC50 value of an inhibitor. For time-dependent inhibitors, a longer pre-incubation of the enzyme with the inhibitor allows for a greater degree of binding and inhibition to occur, which can result in a lower calculated IC50 value, often referred to as an "IC50 shift".[2][3] It is crucial to maintain a consistent pre-incubation time across all experiments to ensure the reproducibility and comparability of your results.
Q3: Can I perform the assay without a pre-incubation step?
A3: While it is possible to perform the assay without a pre-incubation step by adding the inhibitor and substrate simultaneously to the enzyme, this is not recommended for determining the potency of the inhibitor. Without pre-incubation, the inhibitor and substrate will compete for binding to the enzyme, which may lead to an underestimation of the inhibitor's potency (a higher IC50 value). A pre-incubation step allows the inhibitor to bind to the enzyme and reach a steady state before the enzymatic reaction is initiated by the addition of the substrate.
Q4: What are the typical assay formats used to measure C1s inhibition?
A4: The most common methods for measuring C1s activity and its inhibition are chromogenic and ELISA-based assays.[4][5]
-
Chromogenic Assays: These assays utilize a synthetic substrate that, when cleaved by C1s, produces a colored product that can be measured spectrophotometrically. The rate of color development is proportional to the C1s activity.
-
ELISA-based Assays: These assays can be designed in various formats. For example, they can measure the formation of the C1s-C1 inhibitor complex or the downstream effects of C1s activity, such as the cleavage of C4.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent incubation times between wells. | Ensure that the inhibitor and substrate are added to all wells as consistently and rapidly as possible. Using multichannel pipettes can help minimize timing differences. |
| Pipetting errors. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure thorough mixing of reagents before dispensing. | |
| Temperature fluctuations across the plate. | Ensure the entire plate is at a uniform temperature during incubation. Avoid placing the plate on a cold or hot surface. | |
| Lower than expected inhibition | Incubation time is too short. | Increase the pre-incubation time of C1s with this compound to allow for sufficient binding. Perform a time-course experiment to determine the optimal incubation period.[1] |
| Inhibitor degradation. | Ensure proper storage and handling of this compound. Prepare fresh dilutions of the inhibitor for each experiment. | |
| Sub-optimal assay conditions. | Verify the pH, temperature, and buffer composition of your assay. Ensure these are optimal for C1s activity. | |
| Inconsistent results between experiments | Different incubation times were used. | Standardize the pre-incubation time for all experiments to ensure reproducibility. |
| Reagent variability. | Use reagents from the same lot number for a set of comparative experiments. If using a new lot, perform a bridging study to compare its performance to the previous lot. | |
| Cell-based assay variability. | If using a cell-based assay, ensure consistent cell passage number, density, and health. |
Quantitative Data
The following table summarizes the effect of incubation time on the inhibition of Complement C1s by a C1 inhibitor. This data illustrates the time-dependent nature of the inhibition.
Table 1: Effect of Incubation Time on C1s Inhibition
| Incubation Time (minutes) | C1s Inhibition (%) |
| 0 | ~10 |
| 2 | ~35 |
| 5 | ~55 |
| 10 | ~75 |
| 15 | ~85 |
| 30 | ~88 |
Data adapted from a study on the time-dependent inhibition of C1s by a C1 inhibitor.[1]
Experimental Protocols
Protocol 1: Chromogenic Assay for Determining the IC50 of this compound
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound using a chromogenic substrate.
Materials:
-
Active Human Complement C1s
-
This compound
-
Chromogenic C1s Substrate (e.g., a peptide substrate coupled to p-nitroaniline, pNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of this compound in Assay Buffer.
-
Prepare a working solution of active C1s in Assay Buffer.
-
Prepare a working solution of the chromogenic substrate in Assay Buffer.
-
-
Assay Setup:
-
Add a fixed volume of the diluted this compound solutions to the wells of the 96-well plate. Include wells with buffer only as a no-inhibitor control and wells with a known potent C1s inhibitor as a positive control.
-
Add a fixed volume of the C1s working solution to each well.
-
-
Pre-incubation:
-
Incubate the plate at a constant temperature (e.g., 37°C) for a predetermined amount of time (e.g., 15, 30, or 60 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add a fixed volume of the chromogenic substrate solution to each well to start the enzymatic reaction.
-
-
Measurement:
-
Immediately begin measuring the absorbance at 405 nm at regular intervals (e.g., every minute) for a set period (e.g., 15-30 minutes) using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Determine the initial reaction rate (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Classical Complement Pathway
Caption: The classical complement pathway is initiated by the C1 complex, leading to a cascade of enzymatic reactions. This compound specifically targets and inhibits the activity of C1s.
Experimental Workflow for C1s Inhibition Assay
Caption: A typical workflow for determining the IC50 of a C1s inhibitor involves reagent preparation, an assay plate setup with a crucial pre-incubation step, and subsequent data acquisition and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of Inducers, Incubation Time and Heme Concentration on IC50 Value Variation in Anti-heme Crystallization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. evotec.com [evotec.com]
- 4. Complement C1 Inhibitor Functional Test - Creative Biolabs [creative-biolabs.com]
- 5. Comparison of chromogenic and ELISA functional C1 inhibitor tests in diagnosing hereditary angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing unexpected cell toxicity with Complement C1s-IN-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Complement C1s-IN-1 in their experiments. Unexpected cell toxicity can be a significant hurdle, and this guide aims to provide a structured approach to identifying and mitigating such issues.
Disclaimer
Please Note: this compound is a potent and selective inhibitor of the classical complement pathway component C1s.[1] The primary research describing this inhibitor focuses on its synthesis, selectivity, and efficacy in blocking complement activation.[2][3][4] To date, there is no publicly available data specifically detailing the cytotoxicity profile or off-target effects of this compound on various cell lines. Therefore, the following troubleshooting guide is based on general principles for small molecule inhibitors and the known biological context of C1s inhibition. The recommendations provided should be adapted to your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, selective, and orally active inhibitor of the C1s protease, a key enzyme in the classical pathway of the complement system.[1] It has a reported IC50 (half-maximal inhibitory concentration) of 36 nM.[1] By inhibiting C1s, this molecule prevents the cleavage of C4 and C2, which is a critical step for the downstream activation of the classical complement cascade and the formation of the membrane attack complex (MAC).[1][2][3][4]
Q2: What are the known substrates of C1s that could be affected by this inhibitor?
A2: The primary substrates of C1s are complement components C4 and C2.[5] However, research has shown that C1s can also cleave other proteins, which may have biological significance. These include:
-
Major Histocompatibility Complex I (MHC I)
-
Insulin-like growth factor-binding protein 5 (IGFBP5)
-
Low-density lipoprotein receptor-related protein 6 (LRP6)
-
Nucleophosmin 1 (NPM1)
-
Nucleolin (NCL)
-
High-mobility group box 1 (HMGB1) protein[6]
Inhibition of C1s by this compound would be expected to prevent the cleavage of these substrates by C1s.
Q3: Could the observed cell toxicity be an on-target effect of C1s inhibition?
A3: While less common for inhibitors of extracellular proteases, it is plausible that inhibiting the physiological function of C1s could lead to unintended consequences for certain cell types. For instance, the complement system is involved in the clearance of apoptotic cells.[5] Interference with this process could potentially lead to an accumulation of dead cells and secondary necrosis, which might be misinterpreted as direct cytotoxicity of the compound.
Q4: What are potential off-target effects of small molecule inhibitors like this compound?
A4: Off-target effects occur when a compound interacts with proteins other than its intended target. For small molecule inhibitors, these interactions can lead to unexpected cellular responses, including toxicity. While specific off-target effects for this compound are unknown, general mechanisms include:
-
Binding to other proteases: Although described as selective, high concentrations of the inhibitor might affect other serine proteases.
-
Interference with signaling pathways: The inhibitor could inadvertently modulate the activity of kinases or other signaling molecules.
-
Disruption of cellular metabolism: The compound might interfere with essential metabolic pathways.
-
Induction of cellular stress responses: The presence of a foreign small molecule can trigger stress pathways, leading to apoptosis or necrosis.
Troubleshooting Unexpected Cell Toxicity
If you are observing a higher-than-expected level of cell death in your experiments with this compound, follow this step-by-step troubleshooting guide.
Step 1: Verify Experimental Parameters
Before investigating inhibitor-specific causes, it is crucial to rule out common sources of experimental variability.
Table 1: Initial Experimental Parameter Verification
| Parameter | Recommendation | Common Issues |
| Cell Health | Ensure cells are healthy, within a low passage number, and free of contamination (e.g., mycoplasma) before starting the experiment. | Stressed or contaminated cells are more susceptible to toxicity. |
| Reagent Quality | Use high-purity, fresh cell culture media, serum, and other reagents. | Expired or improperly stored reagents can be toxic to cells. |
| Inhibitor Stock | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO). Store aliquots at -80°C to avoid freeze-thaw cycles. | Compound degradation or precipitation can lead to inconsistent results. |
| Solvent Control | Include a vehicle control (e.g., DMSO) at the same final concentration used for the inhibitor treatment. | The solvent itself can be toxic to cells at certain concentrations. |
| Incubation Time | Optimize the incubation time. Prolonged exposure can lead to toxicity. | Toxicity may be time-dependent. |
| Positive Control | Include a positive control for cytotoxicity (e.g., staurosporine) to ensure the cell viability assay is working correctly. | Assay failure can be misinterpreted as a lack of toxicity or vice versa. |
Step 2: Determine the Nature of Cell Death
Understanding whether the inhibitor is causing apoptosis (programmed cell death) or necrosis (uncontrolled cell death) can provide clues about the mechanism of toxicity.
Table 2: Assays to Differentiate Apoptosis and Necrosis
| Assay Type | Principle | Interpretation |
| Annexin V/Propidium Iodide (PI) Staining | Annexin V binds to phosphatidylserine on the outer leaflet of apoptotic cells. PI enters necrotic cells with compromised membranes. | Early Apoptosis: Annexin V+/PI-. Late Apoptosis/Necrosis: Annexin V+/PI+. Necrosis: Annexin V-/PI+. |
| Caspase Activity Assays | Measures the activity of caspases (e.g., Caspase-3, -7, -8, -9), which are key executioners of apoptosis. | Increased caspase activity is a hallmark of apoptosis. |
| LDH Release Assay | Lactate dehydrogenase (LDH) is released from cells with damaged plasma membranes (necrosis). | Increased LDH in the culture supernatant indicates necrosis. |
Step 3: Perform a Dose-Response Analysis
To determine if the observed toxicity is dose-dependent, perform a cell viability assay with a range of this compound concentrations.
Experimental Protocol: Determining the Cytotoxic Concentration 50 (CC50)
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in your cell culture medium. A typical starting range could be from 0.1 nM to 100 µM. Also, prepare a vehicle control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor or vehicle.
-
Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Perform a cell viability assay of your choice (e.g., MTT, MTS, or a luminescent ATP-based assay).
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the cell viability against the logarithm of the inhibitor concentration. Use a non-linear regression to determine the CC50 value.
Table 3: Interpreting Dose-Response Results
| CC50 vs. IC50 (36 nM) | Potential Interpretation | Next Steps |
| CC50 >> IC50 | The inhibitor is potent against C1s with a good therapeutic window. Toxicity is likely off-target and occurs at much higher concentrations. | Use the inhibitor at concentrations around its IC50. |
| CC50 ≈ IC50 | The toxicity may be linked to the on-target inhibition of C1s or a potent off-target effect. | Investigate if C1s inhibition is detrimental to your cell type. Consider using a structurally different C1s inhibitor to see if the effect is reproducible. |
| CC50 < IC50 | This is a less common scenario and may indicate a very potent cytotoxic off-target effect or an issue with the reported IC50 value in your specific assay conditions. | Re-evaluate the IC50 of the inhibitor in your experimental system. |
Visualizing Workflows and Pathways
To aid in troubleshooting and understanding the experimental context, the following diagrams have been generated using Graphviz.
Caption: Troubleshooting workflow for unexpected cell toxicity.
References
- 1. Inhibition of the C1s Protease and the Classical Complement Pathway by 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide and Chemical Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. News: Off-Target Effects and Where to Find Them - CRISPR Medicine [crisprmedicinenews.com]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of factor Xa inhibitors containing non-amidine S1 elements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
How to confirm C1s inhibition in complex biological samples
This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and standardized protocols for confirming the inhibition of complement component C1s in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to confirm C1s inhibition in complex biological samples?
A1: C1s inhibition can be confirmed through several approaches that measure different aspects of the classical complement pathway. The main methods include:
-
Functional Assays: These directly measure the enzymatic activity of C1s.
-
Chromogenic Substrate Assays: Utilizes a synthetic peptide that, when cleaved by active C1s, releases a detectable colored molecule (chromogen).[1][2] The reduction in color formation in the presence of an inhibitor confirms its effect.
-
FRET-Based Immunoassays: A highly sensitive method where C1s is first captured from the sample (e.g., with antibody-coated beads) and then its activity is measured using a fluorogenic substrate.[3]
-
Hemolytic Assays (CH50): These traditional assays measure the total activity of the classical pathway by assessing the lysis of antibody-sensitized red blood cells.[4][5] While not specific to C1s, a reduction in hemolysis can indicate upstream inhibition at the C1s level.
-
-
Substrate Cleavage Assays: These methods assess the cleavage of C1s's natural substrates, C4 and C2.
-
ELISA for Cleavage Products: Measures the generation of downstream products like C4b or C4d. Inhibition of C1s leads to a decrease in the levels of these products.[6][7]
-
Western Blot: Can be used to visualize the cleavage of C4 and C2 or to detect the activated form of C1s itself (heavy and light chains).[1]
-
-
Immunoassays for Complex Formation: These assays quantify the formation of complexes between activated C1s and its endogenous inhibitor, C1-inhibitor (C1-INH).
-
C1s-C1-INH Complex ELISA: This is a specific indicator of C1s activation and subsequent regulation.[8][9][10] An investigational inhibitor's efficacy can be assessed by its ability to compete with C1-INH or by measuring the overall reduction in classical pathway activation that leads to C1s-C1-INH formation.
-
Q2: How do I choose the right assay for my experiment?
A2: The choice of assay depends on the specific research question, the nature of the inhibitor (e.g., small molecule, antibody), and the sample type.
-
For direct measurement of an inhibitor's effect on C1s enzymatic activity , a chromogenic or FRET-based assay is ideal.[2][3] These are highly quantitative and specific.
-
To assess the downstream consequences of C1s inhibition on the complement cascade, an ELISA for C4d deposition is a robust choice.[6][7]
-
To understand the in vivo activation and regulation of C1s in clinical samples, a C1s-C1-INH complex ELISA provides valuable information.[7][10]
-
For a general, less specific overview of classical pathway integrity, a hemolytic assay can be used.[5]
The following decision workflow can help guide your selection:
Q3: What are the key differences between measuring C1s activity versus C1s protein levels?
A3: This is a critical distinction. Measuring total C1s protein levels (e.g., via a standard ELISA) only tells you the concentration of the C1s protein present in the sample, not whether it is in its active enzymatic state.[4] C1s circulates as an inactive proenzyme and must be cleaved by C1r to become active.[5] Therefore, to confirm inhibition, you must use an assay that specifically measures the function or activity of C1s, as an inhibitor will only target the active form of the enzyme.
Q4: What are common challenges when working with complex biological samples like plasma or serum?
A4: Complex samples present several challenges:
-
Sample Handling: The choice between serum and plasma is crucial. Anticoagulants used to collect plasma (EDTA, citrate, heparin) can inhibit the enzymatic activity of C1s and interfere with functional assays.[3] Therefore, serum is often the preferred sample for activity measurements, while EDTA-plasma is typically used for measuring complement activation products (like C1s-C1-INH complexes) as it halts further activation ex vivo.
-
Assay Specificity: C1s is a serine protease, and other proteases in biological fluids could potentially cleave the substrates used in functional assays. For example, MASP-2, part of the lectin pathway, can also cleave C4 and C2.[1][4] Using highly specific monoclonal antibodies for capture (as in some ELISAs and FRET assays) or highly specific substrates can mitigate this issue.[3][11]
-
Interference: High concentrations of lipids (chyle), bilirubin, or hemoglobin in samples can interfere with colorimetric or fluorometric readouts.[3] It is important to check if your chosen assay has been validated for robustness against these interferents.
-
Pre-analytical C1 Activation: Improper sample handling (e.g., prolonged storage at room temperature) can lead to artificial activation of the classical pathway, giving false positives. Samples should be processed quickly and stored at -80°C.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background signal in functional assay (e.g., chromogenic) | 1. Contamination of reagents. 2. Non-specific substrate cleavage by other proteases in the sample. 3. Pre-analytical activation of complement in the sample. | 1. Use fresh, high-purity reagents and buffers. 2. Increase assay specificity by using a C1s capture step first. Consider a more specific substrate if available. 3. Ensure proper sample collection, rapid processing, and immediate freezing at -80°C. |
| No or low C1s activity detected in control samples | 1. Incorrect sample type (e.g., plasma with anticoagulants like EDTA).[3] 2. Degraded C1s due to improper sample storage or multiple freeze-thaw cycles. 3. Inactive reagents (e.g., substrate). | 1. Use serum for C1s functional assays. If plasma must be used, validate the effect of the anticoagulant. 2. Use freshly collected samples or aliquots that have not been repeatedly thawed. 3. Check the expiration dates and storage conditions of all kit components. Run a positive control with purified active C1s. |
| High variability between replicate wells | 1. Pipetting errors. 2. Inconsistent temperature or incubation times. 3. Bubbles in wells affecting optical readings. 4. Edge effects on the microplate. | 1. Use calibrated pipettes and proper technique. 2. Ensure uniform temperature across the plate during incubation. Use a plate incubator if possible. 3. Carefully inspect the plate for bubbles before reading and remove them if present. 4. Avoid using the outermost wells of the plate or fill them with buffer to maintain humidity. |
| Inhibitor shows no effect | 1. Inhibitor is not potent or is inactive. 2. Incorrect inhibitor concentration used. 3. The chosen assay is not sensitive enough to detect inhibition. | 1. Verify the identity and purity of the inhibitor. 2. Perform a dose-response curve covering a wide range of concentrations. 3. Switch to a more sensitive assay, such as a FRET-based method.[3] |
Key Experimental Protocols
Protocol 1: Chromogenic Assay for C1s Activity Inhibition
This protocol measures the ability of a test compound to inhibit the cleavage of a C1s-specific chromogenic substrate.
Materials:
-
Microplate reader (405 nm)
-
96-well flat-bottom microplate
-
Purified active human C1s
-
C1s-specific chromogenic substrate (e.g., based on the S-2314 peptide)[1]
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4)
-
Test inhibitor and vehicle control
Workflow Diagram:
Procedure:
-
Prepare serial dilutions of the test inhibitor in Assay Buffer. Include a vehicle-only control.
-
Add 20 µL of each inhibitor dilution or vehicle control to the wells of a 96-well plate.
-
Dilute purified active C1s to a working concentration in cold Assay Buffer. Add 50 µL of the C1s solution to each well.
-
Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to C1s.
-
Prepare the chromogenic substrate according to the manufacturer's instructions.
-
Initiate the reaction by adding 30 µL of the substrate solution to each well.
-
Immediately begin reading the absorbance at 405 nm every minute for 30-60 minutes at 37°C.
-
Calculate the reaction rate (V) for each well from the linear portion of the absorbance curve.
-
Determine the percent inhibition using the formula: % Inhibition = (1 - (V_inhibitor / V_vehicle)) * 100.
Protocol 2: ELISA for C4d Deposition
This protocol assesses C1s activity by measuring the deposition of its cleavage product, C4d, onto a surface that activates the classical pathway.
Materials:
-
Microplate reader (450 nm)
-
IgM-coated 96-well microplate
-
Normal Human Serum (as a source of complement components)
-
Test inhibitor and vehicle control
-
Anti-C4d detection antibody (HRP-conjugated)
-
TMB substrate and Stop Solution
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Dilution Buffer (e.g., Veronal buffer with Ca²⁺ and Mg²⁺)
Procedure:
-
Add 100 µL of Dilution Buffer to all wells of the IgM-coated plate.
-
Prepare serial dilutions of the test inhibitor.
-
In a separate plate or tubes, pre-incubate the Normal Human Serum (e.g., at a 1:100 dilution) with the inhibitor dilutions or vehicle for 15 minutes at room temperature.
-
Add 100 µL of the serum/inhibitor mixtures to the IgM-coated plate.
-
Incubate for 60 minutes at 37°C to allow complement activation and C4d deposition.
-
Wash the plate 3 times with Wash Buffer.
-
Add 100 µL of the HRP-conjugated anti-C4d antibody to each well and incubate for 60 minutes at room temperature.
-
Wash the plate 3 times with Wash Buffer.
-
Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 100 µL of Stop Solution.
-
Read the absorbance at 450 nm. A lower signal in the presence of the inhibitor indicates reduced C4d deposition and successful C1s inhibition.
Protocol 3: ELISA for C1s-C1 Inhibitor (C1-INH) Complex
This protocol quantifies the amount of C1s-C1-INH complex in a sample, an indicator of in vivo classical pathway activation.[7][10]
Materials:
-
Microplate reader (450 nm)
-
96-well microplate
-
Capture Antibody (e.g., monoclonal anti-C1s antibody)
-
Detection Antibody (e.g., polyclonal anti-C1-INH antibody, HRP-conjugated)
-
Calibrator (serum activated with heat-aggregated IgG, defined in arbitrary units/mL)[10]
-
Patient samples (EDTA plasma is preferred)
-
Coating, Blocking, Wash, and Dilution buffers
Procedure:
-
Coat a 96-well plate with anti-C1s capture antibody overnight at 4°C.
-
Wash the plate and block with Blocking Buffer for 1-2 hours at room temperature.
-
Wash the plate.
-
Prepare serial dilutions of the activated serum calibrator and dilute patient plasma samples.
-
Add 100 µL of calibrators and diluted samples to the wells. Incubate for 1-2 hours at room temperature.
-
Wash the plate 3 times.
-
Add 100 µL of HRP-conjugated anti-C1-INH detection antibody. Incubate for 1 hour at room temperature.
-
Wash the plate 5 times.
-
Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction with Stop Solution and read absorbance at 450 nm.
-
Generate a standard curve from the calibrators and determine the concentration of C1s-C1-INH complexes in the samples.
Quantitative Data Summary
The following table summarizes key performance characteristics of various C1s assays based on published literature.
| Assay Type | Analyte | Typical Sample | Detection Limit | Key Advantages | Key Disadvantages | Reference(s) |
| FRET-Immunoassay | Activated C1s Activity | Serum | 0.096 µmol·min⁻¹·mL⁻¹ | High sensitivity, quantitative, specific for active C1s | Requires specific fluorescent substrates and capture antibodies | [3] |
| C1s-C1-INH ELISA | C1s-C1-INH Complex | EDTA Plasma, Serum | ~0.05 AU/mL | Specific marker of in vivo CP activation, reliable | Measures an inhibited complex, not direct enzyme activity | [10] |
| Chromogenic Assay | C1s/C1-INH Activity | Plasma, Purified Systems | Not specified | Direct functional readout, adaptable for inhibitor screening | Can have lower specificity in complex samples without a capture step | [2][12] |
| C4d Deposition ELISA | C4 Cleavage Product | Serum | Not specified | Measures downstream biological effect, high throughput | Indirect; C4 can also be cleaved by MASP-2 | [6][7] |
Signaling Pathway Visualization
The diagram below illustrates the central role of C1s in the classical complement pathway and highlights the points of inhibition.
References
- 1. Frontiers | Complement C1s as a diagnostic marker and therapeutic target: Progress and propective [frontiersin.org]
- 2. Complement C1 Inhibitor Functional Test - Creative Biolabs [creative-biolabs.com]
- 3. Quantitative fluorescence resonance energy transfer-based immunoassay for activated complement C1s - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complement C1s as a diagnostic marker and therapeutic target: Progress and propective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Complement C1s Functional Test - Creative Biolabs [creative-biolabs.com]
- 6. Distinction of early complement classical and lectin pathway activation via quantification of C1s/C1-INH and MASP-1/C1-INH complexes using novel ELISAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinction of early complement classical and lectin pathway activation via quantification of C1s/C1-INH and MASP-1/C1-INH complexes using novel ELISAs. [repository.cam.ac.uk]
- 8. Determination of C1s-C1 inhibitor complexes in plasma by means of an enzyme linked immunosorbent assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of C1s-C1 inhibitor complexes in plasma by means of an enzyme linked immunosorbent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A neoepitope-based enzyme immunoassay for quantification of C1-inhibitor in complex with C1r and C1s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Elucidation of the substrate specificity of the C1s protease of the classical complement pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of Complement and Contact System Activation via C1 Inhibitor Potentiation and Factor XIIa Activity Modulation by Sulfated Glycans – Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in In Vivo Delivery of C1s Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C1s inhibitors in in vivo models.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the in vivo delivery of C1s inhibitors?
A1: The primary challenges in the in vivo delivery of C1s inhibitors depend on the modality of the inhibitor. For small molecule inhibitors, challenges often include poor pharmacokinetic properties, such as rapid clearance and low oral bioavailability, sometimes due to their chemical structures like the basic amidine moiety.[1][2] For larger biologics, such as monoclonal antibodies, the main hurdle is the need for parenteral administration (intravenous or subcutaneous injection).[1] Additionally, ensuring sufficient and sustained target engagement in the desired tissue to achieve therapeutic efficacy is a universal challenge.
Q2: How can I formulate a C1s inhibitor for in vivo administration?
A2: The formulation strategy will depend on the specific inhibitor's physicochemical properties. For small molecules that are not orally available, a common approach for preclinical studies is dissolution in a vehicle suitable for injection. A frequently used vehicle composition is a mixture of 10% DMSO, 10% Cremophor EL, and 20% PEG400 in an aqueous solution.[1] It is crucial to assess the solubility and stability of your specific inhibitor in the chosen vehicle and to ensure the vehicle itself does not cause adverse effects in the animal model. For antibody-based inhibitors, they are typically formulated in buffered saline solutions for intravenous or subcutaneous administration.
Q3: What are the key pharmacokinetic parameters to consider for a C1s inhibitor in vivo?
A3: Key pharmacokinetic parameters to evaluate for a C1s inhibitor include its half-life (t½), maximum concentration (Cmax), time to reach maximum concentration (Tmax), and bioavailability. For instance, the C1-esterase inhibitor (C1-INH) has a mean half-life of 62 hours after intravenous administration and 120 hours after subcutaneous administration.[3] Some novel, orally available small molecule C1s inhibitors have demonstrated reasonable exposure in both plasma and the brain in mouse models.[1][4] Understanding these parameters is critical for designing an effective dosing regimen that maintains the inhibitor concentration above the therapeutic threshold.
Q4: How can I monitor the efficacy of my C1s inhibitor in vivo?
A4: The efficacy of a C1s inhibitor in vivo can be monitored by measuring the activity of the classical complement pathway. A common and effective method is the CH50 (50% hemolytic complement) assay, which provides a functional measure of the entire classical pathway.[5][6] A decrease in CH50 units indicates inhibition of the classical pathway. Additionally, measuring the levels of downstream complement components, such as C4, can serve as a biomarker of C1s inhibition.[7] Successful C1s inhibition leads to an increase in C4 levels, as its cleavage is blocked.[7] You can also measure the formation of C1s-C1-inhibitor complexes as an indicator of C1 activation and subsequent inhibition.[8][9]
Q5: What are potential off-target effects of C1s inhibitors and how can I assess them?
A5: A theoretical risk associated with inhibiting C1s is the potential development of systemic lupus erythematosus (SLE)-like symptoms, based on observations in patients with congenital deficiencies of the classical pathway.[7][10] However, in clinical studies with C1s inhibitors like sutimlimab, no such events were reported.[10] To assess for off-target effects, it is important to monitor for general signs of toxicity in your animal model. For serine protease inhibitors, selectivity is a key concern. It is advisable to test the inhibitor against other closely related serine proteases to ensure its specificity for C1s.[2]
Troubleshooting Guides
Problem 1: Poor in vivo efficacy despite good in vitro potency.
| Possible Cause | Troubleshooting Step |
| Poor Pharmacokinetics | Investigate the inhibitor's half-life, clearance rate, and bioavailability. Consider reformulating the compound or modifying the dosing regimen (e.g., more frequent administration, continuous infusion) to maintain therapeutic concentrations. For some small molecules, a PEGylation strategy has been used to improve pharmacokinetic properties for parenteral dosing.[1] |
| Inadequate Target Engagement | Measure the concentration of the inhibitor in the plasma and, if possible, in the target tissue to ensure it is reaching its site of action at sufficient levels. Assess the level of C1s inhibition directly in ex vivo samples using a functional assay. |
| Compound Instability | Assess the stability of the inhibitor in plasma and at physiological pH and temperature. Degradation of the compound in vivo will reduce its effective concentration. Native C1 inhibitor has a melting temperature of 51.5°C.[11] |
| Rapid Clearance | For peptide-based inhibitors, clearance by the kidneys can be rapid. The S-domain of calreticulin, a C1q inhibitor, is cleared by the kidneys.[12] Consider strategies to increase the size of the inhibitor, such as fusion to albumin, which has been shown to extend the circulatory half-life of C1-esterase inhibitor.[13] |
Problem 2: High variability in experimental results.
| Possible Cause | Troubleshooting Step |
| Inconsistent Dosing | Ensure accurate and consistent administration of the inhibitor. Use calibrated equipment and verify the concentration of the dosing solution. For oral gavage, ensure the full dose is delivered. |
| Biological Variability | Increase the number of animals per group to account for biological variation. Ensure that animals are age- and sex-matched and are housed under identical conditions. |
| Assay Performance | Optimize and validate all assays used for monitoring efficacy. Run appropriate controls and standards with each assay. For enzymatic assays, ensure that all reagents are properly thawed and mixed.[14] Refer to the troubleshooting guide for enzymatic assays for more detailed steps.[14] |
| Sample Handling | Standardize procedures for blood and tissue collection, processing, and storage. Improper sample handling can lead to artifactual complement activation or degradation of the inhibitor.[15][16] For functional complement assays, it is crucial to use complement-preserved serum. For evaluating individual complement components, EDTA-plasma is recommended.[16] |
Problem 3: Unexpected results in complement monitoring assays.
| Possible Cause | Troubleshooting Step |
| Interference in CH50 Assay | Ensure that the vehicle used for drug formulation does not interfere with the assay. Some anticoagulants like EDTA and heparin can inhibit complement activation and interfere with the assay.[17][18] |
| Incorrect Sample Type | For CH50 and other functional assays, serum is the preferred sample type. The use of plasma with anticoagulants that chelate calcium and magnesium will inhibit the classical pathway.[18] |
| Semi-quantitative nature of C2/C4 cleavage assay | Be aware that the cleavage of C2 and C4 can also be mediated by other serine proteases like MASP2, which may lead to an overestimation of C1s activity if not properly controlled for.[19][20] |
| Interference by unactivated C1q in ELISA | In ELISAs for C1s-C1-inhibitor complexes, unactivated C1q can interfere at low plasma dilutions. Testing at high plasma dilutions can circumvent this issue without the need for polyethylene glycol precipitation, which may co-precipitate the complexes.[8] |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of C1 Inhibitors
| Inhibitor | Animal Model | Route of Administration | Half-life (t½) | Bioavailability | Reference |
| C1-esterase inhibitor (human) | Human | Intravenous | 62 hours | - | [3] |
| C1-esterase inhibitor (human) | Human | Subcutaneous | 120 hours | 39.7% | [3] |
| Calreticulin S-domain | Rat | Intravenous | 40.5 ± 2.7 min (elimination phase) | - | [12] |
| (R)-8 (small molecule) | Mouse | Oral | Demonstrates reasonable plasma and brain exposure | Orally available | [1][4] |
Table 2: Methods for Monitoring C1s and Classical Pathway Activity
| Assay | Principle | Sample Type | Key Considerations | Reference |
| CH50 Hemolytic Assay | Measures the ability of serum to lyse 50% of a standardized suspension of antibody-sensitized sheep erythrocytes. | Serum | Sensitive to the reduction or absence of any classical pathway component. Anticoagulants in plasma can interfere. | [5][6][21] |
| ELISA for C1s | Quantifies the total protein level of C1s. | Serum, Plasma | Does not distinguish between active and inactive C1s.[17][19][20] | |
| Functional C1s Activity Assay | Measures the cleavage of C2 and C4. | Serum | Can be semi-quantitative and may have cross-reactivity with other proteases like MASP2.[19][20] | |
| Esterolytic Assay | Measures the cleavage of a chromogenic substrate by C1s. | Purified systems, Serum | Can be specific for C1s depending on the substrate used (e.g., BAEe).[22] | |
| ELISA for C1s-C1-inhibitor complexes | Quantifies the complex formed upon C1 activation and inhibition. | EDTA Plasma | A sensitive marker for C1 activation. High plasma dilutions are recommended to avoid interference.[8][9] |
Experimental Protocols
Protocol 1: CH50 Hemolytic Assay for Monitoring Classical Pathway Inhibition
This protocol is adapted from publicly available resources and provides a general framework.[5][21][23]
Materials:
-
Veronal Buffered Saline (VBS)
-
Antibody-sensitized sheep red blood cells (SRBCs)
-
Test serum samples (collected at various time points post-inhibitor administration)
-
Control serum with known CH50 value
-
Distilled water (for 100% lysis control)
-
96-well round-bottom microplate
-
Spectrophotometer (415 nm or 540 nm)
Procedure:
-
Serum Dilution: Prepare serial dilutions of the test and control serum in VBS in a 96-well plate. A typical starting dilution is 1:8, followed by two-fold dilutions.
-
Addition of SRBCs: Add a standardized volume of sensitized SRBC suspension to each well containing the diluted serum.
-
Controls:
-
100% Lysis Control: Add SRBCs to wells containing distilled water.
-
Spontaneous Lysis (Blank) Control: Add SRBCs to wells containing only VBS.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Pelleting Cells: Centrifuge the plate to pellet the unlysed SRBCs.
-
Supernatant Transfer: Carefully transfer the supernatant to a new flat-bottom 96-well plate.
-
Absorbance Measurement: Read the absorbance of the supernatant at 415 nm or 540 nm to quantify the amount of hemoglobin released.
-
Calculation:
-
Calculate the percentage of hemolysis for each serum dilution relative to the 100% lysis control after subtracting the spontaneous lysis value.
-
Plot the percentage of lysis against the reciprocal of the serum dilution.
-
The CH50 value is the reciprocal of the dilution that causes 50% hemolysis.
-
Protocol 2: ELISA for C1s-C1-inhibitor Complexes
This protocol is based on the principles described in the literature.[8][9]
Materials:
-
Anti-C1s antibody (for coating)
-
Anti-C1-inhibitor antibody (for detection, conjugated to HRP or another reporter)
-
Blocking buffer (e.g., BSA or non-fat milk in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Standard C1s-C1-inhibitor complex (for standard curve)
-
EDTA plasma samples
-
Substrate for HRP (e.g., TMB)
-
Stop solution (e.g., sulfuric acid)
-
96-well ELISA plate
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with anti-C1s antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate. Add serially diluted standards and highly diluted plasma samples to the wells. Incubate for 1-2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate. Add the HRP-conjugated anti-C1-inhibitor antibody and incubate for 1 hour at room temperature.
-
Development: Wash the plate. Add the HRP substrate and incubate in the dark until sufficient color develops.
-
Stopping Reaction: Stop the reaction by adding the stop solution.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength.
-
Calculation: Generate a standard curve and calculate the concentration of C1s-C1-inhibitor complexes in the samples.
Visualizations
Caption: Classical complement pathway and the point of intervention for C1s inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and Selection of Novel C1s Inhibitors by In Silico and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BIOLOGICAL ACTIVITIES OF C1 INHIBITOR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Novel Series of Potent, Selective, Orally Available, and Brain-Penetrable C1s Inhibitors for Modulation of the Complement Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. haemoscan.com [haemoscan.com]
- 6. haemoscan.com [haemoscan.com]
- 7. ashpublications.org [ashpublications.org]
- 8. Improved method for measuring C1-r-C1-s-(C1 inh)2 complexes by an enzyme-linked immunosorbent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In vivo pharmacokinetics of calreticulin S-domain, an inhibitor of the classical complement pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prolonging the circulatory half-life of C1 esterase inhibitor via albumin fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. docs.abcam.com [docs.abcam.com]
- 15. Pitfalls in complement analysis: A systematic literature review of assessing complement activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hycultbiotech.com [hycultbiotech.com]
- 17. Quantitative fluorescence resonance energy transfer-based immunoassay for activated complement C1s - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Complement C1s as a diagnostic marker and therapeutic target: Progress and propective - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Complement C1s as a diagnostic marker and therapeutic target: Progress and propective [frontiersin.org]
- 21. Measuring the 50% Haemolytic Complement (CH50) Activity of Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Esterolytic Activity Analysis of C1r and C1s Protocol - Creative Biolabs [creative-biolabs.com]
- 23. m.youtube.com [m.youtube.com]
Technical Support Center: Best Practices for Complement C1s-IN-1
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the handling, storage, and use of Complement C1s-IN-1. The information is presented in a question-and-answer format to directly address potential issues and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of the classical complement pathway serine protease, C1s.[1] Its primary mechanism of action is the inhibition of C1s enzymatic activity, which is crucial for the activation of the classical complement cascade. By inhibiting C1s, this compound prevents the cleavage of its downstream targets, C4 and C2, thereby blocking the formation of the C3 convertase and subsequent inflammatory and lytic events of the complement system.
Q2: What are the key physical and chemical properties of this compound?
The key properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₂H₂₀F₂N₆O |
| Molecular Weight | 422.43 g/mol |
| IC₅₀ | 36 nM for C1s |
| Appearance | Solid powder (visual inspection) |
| Purity | >98% (typical) |
Q3: How should I store this compound upon receipt?
Upon receipt, the solid powder of this compound should be stored at -20°C. It is advisable to protect it from light and moisture to ensure its long-term stability.
Q4: How do I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for dissolving many small molecule inhibitors.
Reconstitution Protocol:
-
Allow the vial of solid this compound to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.
-
Add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution gently for 1-2 minutes to ensure the compound is fully dissolved.
-
Visually inspect the solution to ensure there are no undissolved particulates.
Q5: What is the recommended storage condition for the stock solution?
Stock solutions of this compound in DMSO should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or for longer-term storage, at -80°C. When stored properly, stock solutions are generally stable for several months.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no inhibitory activity observed. | Improper storage: The compound may have degraded due to improper storage conditions. | Ensure the solid compound and stock solutions are stored at the recommended temperatures and protected from light and moisture. |
| Incorrect concentration: Errors in calculation or dilution may lead to a lower than expected final concentration. | Double-check all calculations and ensure accurate pipetting. It is advisable to perform a serial dilution to test a range of concentrations. | |
| Compound precipitation: The inhibitor may have precipitated out of the solution, especially in aqueous buffers. | Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay is low enough to not affect the experiment but high enough to maintain solubility. A final DMSO concentration of <0.5% is generally recommended. Visually inspect for any precipitation. | |
| Observed cytotoxicity or off-target effects. | High solvent concentration: The concentration of the solvent (e.g., DMSO) in the final assay may be toxic to the cells. | Perform a solvent toxicity control to determine the maximum tolerable concentration for your specific cell line or assay system. |
| Non-specific binding: At high concentrations, the inhibitor may exhibit off-target effects. | Perform dose-response experiments to determine the optimal concentration range for specific C1s inhibition. Include appropriate negative and positive controls. | |
| Difficulty dissolving the compound. | Inappropriate solvent: The chosen solvent may not be suitable for dissolving the compound at the desired concentration. | While DMSO is a common solvent, for specific applications, other solvents like ethanol may be considered. Always check for solubility information if available. Gentle warming (to no more than 37°C) and vortexing can aid dissolution. |
Experimental Protocols
In Vitro C1s Enzymatic Activity Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on purified C1s enzyme.
Materials:
-
Purified active human Complement C1s enzyme
-
Fluorogenic C1s substrate (e.g., a peptide substrate with a fluorescent reporter)
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4)
-
This compound
-
DMSO
-
Microplate reader capable of fluorescence detection
Methodology:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in assay buffer to achieve a range of final concentrations for the dose-response curve. Include a vehicle control (DMSO only).
-
Prepare a working solution of C1s enzyme in assay buffer.
-
Prepare a working solution of the fluorogenic C1s substrate in assay buffer.
-
-
Assay Procedure:
-
Add a small volume of each inhibitor dilution (or vehicle control) to the wells of a microplate.
-
Add the C1s enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the C1s substrate solution to each well.
-
Immediately begin monitoring the fluorescence intensity over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear phase of the fluorescence signal progression.
-
Plot the percentage of C1s inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
-
In Vitro C1s Enzymatic Activity Assay Workflow.
Signaling Pathway
The classical complement pathway is initiated by the binding of C1q to its targets, leading to the sequential activation of C1r and C1s. Activated C1s then cleaves C4 and C2, a critical step that this compound is designed to block.
Inhibition of the Classical Complement Pathway by C1s-IN-1.
References
Validation & Comparative
Complement C1s-IN-1 versus sutimlimab for C1s inhibition
A Comparative Guide to C1s Inhibition: Complement C1s-IN-1 versus Sutimlimab
For researchers and professionals in drug development, the targeted inhibition of the classical complement pathway represents a significant therapeutic strategy for a range of complement-mediated diseases. The serine protease C1s, a key component of the C1 complex, is a primary target for intervention. This guide provides an objective comparison of two distinct C1s inhibitors: this compound, a preclinical small molecule, and sutimlimab, an FDA-approved monoclonal antibody.
Mechanism of Action
Both this compound and sutimlimab function by inhibiting the activity of C1s, a crucial enzyme in the classical complement pathway.[1][2] C1s is responsible for cleaving complement components C4 and C2, which leads to the formation of the C3 convertase and subsequent amplification of the complement cascade.[3][4] By blocking C1s, these inhibitors prevent the initiation of this cascade, thereby mitigating the downstream effects of classical pathway activation, such as opsonization, inflammation, and the formation of the membrane attack complex (MAC).[1][2]
Sutimlimab is a humanized monoclonal antibody that specifically targets and binds to C1s, thereby blocking its enzymatic activity.[5] In contrast, this compound is a small molecule inhibitor designed to interact with the active site of the C1s protease.[1][5]
Comparative Data
The following tables summarize the available quantitative data for this compound and sutimlimab, providing a basis for comparison of their performance characteristics.
Table 1: In Vitro and Preclinical Data
| Parameter | This compound | Sutimlimab |
| Inhibitor Type | Small Molecule | Monoclonal Antibody |
| Target | C1s Serine Protease | C1s Serine Protease |
| IC50 | 36 nM | Not publicly available |
| Ki | 5.8 µM (for a related analog, A1)[6][7] | Not publicly available |
| Administration | Oral (in mice)[1] | Intravenous |
| Key Preclinical Finding | Dose-dependent inhibition of MAC formation in mice[1] | Effective blockade of HLA antibody-triggered complement activation in vitro[7] |
Table 2: Clinical Efficacy of Sutimlimab in Cold Agglutinin Disease (CARDINAL Study)
| Parameter | Result |
| Primary Endpoint | 54% of patients met the composite endpoint criteria |
| Hemoglobin Increase | Mean increase of 2.6 g/dL at the 26-week assessment |
| Transfusion Avoidance | 71% of patients remained transfusion-free after week 5 |
| Bilirubin Levels | Mean total bilirubin normalized from 55 µmol/L to 15 µmol/L |
Table 3: Clinical Efficacy of Sutimlimab in Cold Agglutinin Disease (CADENZA Study)
| Parameter | Sutimlimab | Placebo |
| Composite Primary Endpoint Met | 73% | 15% |
| Hemoglobin Increase ≥1.5 g/dL | 72.7% | 15.0% |
| Transfusion Avoidance (Weeks 5-26) | 81.8% | 80.0% |
| Bilirubin Normalization | Normalized by week 1 | No significant change |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Experimental Protocols
A detailed understanding of the methodologies used to evaluate these inhibitors is crucial for interpreting the data.
Wieslab® Complement Assay
The Wieslab® assay is an enzyme-linked immunosorbent assay (ELISA) used to assess the functional activity of the classical, alternative, and MBL pathways of the complement system.[8][9][10][11] For evaluating a classical pathway inhibitor like this compound or sutimlimab, the following protocol is typically employed:
-
Plate Coating: Microtiter plates are pre-coated with specific activators of the classical pathway.[8][9]
-
Sample Incubation: Patient serum or a complement-containing reagent is diluted in a buffer that specifically blocks the alternative and MBL pathways, and then added to the wells. The inhibitor being tested is included at various concentrations.[8][9]
-
Complement Activation: During incubation, the classical pathway is activated, leading to the formation of the C5b-9 membrane attack complex (MAC) on the surface of the well.[8]
-
Detection: The amount of MAC formed is quantified using an enzyme-conjugated antibody specific for a neoantigen exposed on the C5b-9 complex.[8]
-
Signal Generation: A chromogenic substrate is added, and the resulting color change is measured spectrophotometrically. The optical density is proportional to the amount of MAC formed and thus the activity of the classical pathway.[8]
Hemolytic Assay
Hemolytic assays are a fundamental method for measuring the lytic activity of the complement system.[12] To assess the inhibitory effect of a compound on the classical pathway, a typical protocol involves:
-
Sensitization of Erythrocytes: Sheep or other suitable red blood cells (RBCs) are incubated with a sub-agglutinating concentration of anti-RBC antibodies (hemolysin). This creates antibody-coated RBCs that can activate the classical pathway.[12]
-
Complement Reaction: A source of complement, typically normal human serum, is incubated with the sensitized RBCs in the presence of varying concentrations of the C1s inhibitor.
-
Lysis and Measurement: The mixture is incubated to allow for complement-mediated hemolysis. The reaction is then stopped, and intact RBCs are pelleted by centrifugation.[13]
-
Quantification: The amount of hemoglobin released into the supernatant from lysed RBCs is quantified by measuring the absorbance of the supernatant at a specific wavelength (e.g., 414 nm or 541 nm).[13][14] The degree of hemolysis is inversely proportional to the activity of the C1s inhibitor.
Conclusion
This compound and sutimlimab represent two different modalities for targeting C1s. Sutimlimab is a clinically validated, potent, and specific monoclonal antibody with proven efficacy in treating Cold Agglutinin Disease. This compound is a promising preclinical small molecule with good oral bioavailability in animal models and potent C1s inhibition. The choice between a small molecule and a monoclonal antibody approach for C1s inhibition will depend on the specific therapeutic context, considering factors such as the desired route of administration, dosing frequency, and the specific patient population. Further preclinical and clinical studies on small molecule inhibitors like this compound will be necessary to fully elucidate their therapeutic potential relative to established antibody-based therapies like sutimlimab.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. sinobiological.com [sinobiological.com]
- 4. complementtech.com [complementtech.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of the C1s Protease and the Classical Complement Pathway by 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide and Chemical Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. veritastk.co.jp [veritastk.co.jp]
- 10. ibl-america.com [ibl-america.com]
- 11. ibl-america.com [ibl-america.com]
- 12. Haemolysis Inhibition Assay - Creative Biolabs [creative-biolabs.com]
- 13. Methods for Quantitative Detection of Antibody-induced Complement Activation on Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. C3 Analysis by Hemolysis Assay Protocol - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to C1s Inhibition: The Monoclonal Antibody TNT003 versus Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The classical complement pathway is a critical component of the innate immune system, and its dysregulation is implicated in a variety of autoimmune and inflammatory diseases. A key therapeutic strategy is the inhibition of Complement C1s, a serine protease essential for the activation of this pathway. This guide provides an objective comparison of two major modalities for C1s inhibition: the well-characterized monoclonal antibody, TNT003, and the emergent class of small molecule inhibitors, represented here as "Complement C1s-IN-1" as a placeholder for a novel investigational compound.
Mechanism of Action: A Tale of Two Binders
Both TNT003 and small molecule C1s inhibitors aim to neutralize the enzymatic activity of C1s, thereby preventing the cleavage of C4 and C2 and halting the downstream amplification of the complement cascade. However, their mechanisms of action differ significantly.
-
TNT003: As a monoclonal antibody, TNT003 binds with high specificity to an epitope on the C1s protein. This binding sterically hinders the active site of the enzyme, preventing it from interacting with its substrates.[1][2][3] Its large size and specific binding contribute to a long half-life and potent, targeted inhibition.
-
This compound (Representing Small Molecule Inhibitors): Small molecule inhibitors are designed to directly interact with the active site of the C1s serine protease. These molecules are typically identified through in silico screening and medicinal chemistry efforts to optimize their binding affinity and inhibitory activity. Their smaller size may offer advantages in terms of oral bioavailability and tissue penetration.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted step in the classical complement pathway and a general workflow for evaluating C1s inhibitors.
Caption: Inhibition of C1s in the Classical Complement Pathway.
Caption: General experimental workflow for evaluating C1s inhibitors.
Efficacy Comparison: Quantitative Data
The following tables summarize the available quantitative data for TNT003. Due to the lack of publicly available data for a specific compound named "this compound," this section cannot provide a direct numerical comparison. The efficacy of small molecule inhibitors would be highly dependent on the specific compound's chemical structure and properties.
Table 1: Inhibition of Complement Deposition by TNT003
| Assay Type | Target | Cell/Bead Type | TNT003 Concentration | Outcome | Reference |
| C4d Deposition | HLA-A2 | Human Aortic Endothelial Cells (HAEC) | 10 µg/mL | Significant decrease in C4d deposition | [1][2] |
| C3d Deposition | HLA Class I & II | Single Antigen Beads (SAB) | 25 µg/mL | Substantial abrogation of C3d deposition | [2] |
Table 2: Inhibition of Anaphylatoxin Formation by TNT003
| Anaphylatoxin | Cell Type | TNT003 Concentration | Outcome | Reference |
| C4a, C3a, C5a | HAEC | 10 µg/mL | Significant reduction in all three anaphylatoxins | [1][2] |
| C4a, C3a, C5a | EBV-transformed B cells | 10 µg/mL | Significant reduction in all three anaphylatoxins | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to evaluate the efficacy of C1s inhibitors.
C4d and C3d Deposition Assays
These assays are fundamental in determining the ability of an inhibitor to block the classical complement pathway at an early stage.
-
Objective: To quantify the deposition of complement fragments C4d and C3d on target surfaces following complement activation.
-
Methodology:
-
Target Preparation: Human Aortic Endothelial Cells (HAEC) expressing specific HLA antigens or single antigen beads (SAB) coated with HLA proteins are used as the target for antibody-mediated complement activation.[1][2]
-
Antibody Incubation: The target cells or beads are incubated with specific anti-HLA antibodies to initiate the formation of antibody-antigen complexes.
-
Inhibitor Treatment: The system is then treated with varying concentrations of the C1s inhibitor (e.g., TNT003) or a control.
-
Complement Activation: Normal human serum (NHS) is added as a source of complement proteins.
-
Detection: The deposition of C4d and C3d is detected and quantified using flow cytometry with fluorescently labeled anti-C4d and anti-C3d antibodies.[1][2] The median fluorescence intensity (MFI) is measured as an indicator of the amount of deposited complement fragments.
-
Anaphylatoxin Measurement Assay
This assay measures the generation of pro-inflammatory mediators that are byproducts of complement activation.
-
Objective: To quantify the levels of anaphylatoxins (C3a, C4a, and C5a) in the supernatant of complement activation assays.
-
Methodology:
-
Supernatant Collection: Following the complement activation step in the deposition assays, the supernatant is collected.
-
Bead-based Immunoassay: A cytometric bead array (CBA) is typically used for the simultaneous quantification of multiple anaphylatoxins.[1][2]
-
Detection: The beads, each specific for a particular anaphylatoxin, are incubated with the supernatant. The amount of bound anaphylatoxin is then detected using a fluorescently labeled secondary antibody and analyzed by flow cytometry.
-
Conclusion
TNT003 has demonstrated potent and specific inhibition of the classical complement pathway in preclinical studies, effectively preventing complement deposition and the generation of inflammatory anaphylatoxins.[1][2][3] The development of its humanized version, sutimlimab, and its clinical evaluation further underscore the therapeutic potential of this monoclonal antibody-based approach.
While a direct comparison with a specific "this compound" is not possible due to the lack of available data, the class of small molecule C1s inhibitors represents a promising alternative. The advancement of in silico screening and medicinal chemistry holds the potential to identify orally bioavailable small molecules with high potency and selectivity. Future head-to-head studies will be crucial to delineate the relative advantages and disadvantages of these two distinct therapeutic modalities for the treatment of complement-mediated diseases. Researchers are encouraged to utilize the detailed protocols provided herein for the rigorous evaluation of novel C1s inhibitors.
References
A Researcher's Guide to Validating C1s Inhibition in Cell Culture: A Comparative Analysis of Complement C1s-IN-1 and Alternatives
For researchers, scientists, and drug development professionals investigating the classical complement pathway, the robust validation of C1s inhibition in a cell culture setting is a critical step. This guide provides a comprehensive comparison of Complement C1s-IN-1, a potent small molecule inhibitor, with other established C1s-targeting alternatives. We present supporting experimental data, detailed protocols for key validation assays, and visual aids to clarify complex pathways and workflows.
The classical complement pathway is a crucial component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory and autoimmune diseases. The serine protease C1s is a key enzyme in this cascade, making it an attractive target for therapeutic intervention. Validating the efficacy and potency of C1s inhibitors in a controlled cellular environment is paramount before proceeding to more complex in vivo models.
Performance Comparison of C1s Inhibitors
This section provides a comparative overview of this compound and other widely used C1s inhibitors, including a monoclonal antibody (Sutimlimab), a peptide inhibitor (PIC1), and the endogenous C1 esterase inhibitor (C1-INH). The data is summarized for easy comparison of their inhibitory activities in relevant cell-based or in vitro functional assays.
| Inhibitor | Type | Target | Key Performance Metric | Assay Type | Source |
| This compound | Small Molecule | C1s | IC50: 36 nM | Inhibition of MAC Formation | [1][2][3] |
| Sutimlimab (BIVV009) | Monoclonal Antibody | C1s | >90% inhibition of CP activity | Classical Pathway (CP) Activity Assay (Wieslab) | [4] |
| Peptide Inhibitor of Complement C1 (PIC1) | Peptide | C1q (prevents C1s activation) | ~90% inhibition at 0.77 mM | Hemolytic Assay | [5] |
| C1 Esterase Inhibitor (C1-INH) | Glycoprotein (endogenous) | C1r, C1s, and others | IC50: ~2.5–5 µM | Complement-Dependent Cytotoxicity (CDC) | [6] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: Classical complement pathway activation and the inhibitory action of this compound.
Caption: Workflow for an in vitro MAC formation inhibition assay.
Detailed Experimental Protocols
Here, we provide detailed methodologies for two key cell-based assays used to validate C1s inhibition.
Inhibition of Membrane Attack Complex (MAC) Formation Assay (for this compound)
This assay directly measures the end-point of the classical complement cascade, providing a functional readout of C1s inhibition.
Materials:
-
96-well microtiter plates
-
Human aggregated IgG (activator)
-
Normal Human Serum (NHS) as a source of complement
-
Gelatin Veronal Buffer (GVB++)
-
This compound
-
Primary antibody against human C5b-9 (MAC)
-
HRP-conjugated secondary antibody
-
TMB substrate and stop solution
-
Plate reader
Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with human aggregated IgG at an appropriate concentration (e.g., 100 µg/mL in PBS) and incubate overnight at 4°C.
-
Blocking: Wash the plate with PBS containing 0.05% Tween 20 (PBST). Block the wells with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Inhibitor Addition: Prepare serial dilutions of this compound in GVB++. Add the diluted inhibitor to the wells.
-
Complement Activation: Add diluted NHS (e.g., 1:100 in GVB++) to the wells to initiate complement activation.
-
Incubation: Incubate the plate for 1 hour at 37°C to allow for MAC formation.
-
Washing: Wash the wells thoroughly with PBST.
-
Detection:
-
Add the primary antibody against C5b-9 and incubate for 1 hour at room temperature.
-
Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Wash the wells and add TMB substrate. Stop the reaction with a stop solution.
-
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
-
Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[2][3]
Complement-Dependent Cytotoxicity (CDC) Assay (for C1-INH)
This assay measures the ability of an inhibitor to protect cells from complement-mediated lysis.
Materials:
-
Target cells (e.g., CHO cells expressing a specific antigen like AQP4)[6]
-
Sensitizing antibody (e.g., NMO-IgG for AQP4-expressing cells)[6]
-
Normal Human Serum (NHS) as a source of complement
-
C1 Esterase Inhibitor (C1-INH)
-
Cell viability reagent (e.g., AlamarBlue)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Fluorescence plate reader
Protocol:
-
Cell Seeding: Seed the target cells in a 96-well plate and culture until they reach the desired confluence.
-
Sensitization: Add the sensitizing antibody to the cells and incubate for a specified time (e.g., 15 minutes) to allow binding to the target antigen.
-
Inhibitor and Complement Addition:
-
Prepare serial dilutions of C1-INH.
-
In separate tubes, pre-incubate the diluted C1-INH with NHS (e.g., 2% final concentration) for a short period (e.g., 15 minutes at 37°C).
-
Add the inhibitor/serum mixture to the sensitized cells.
-
-
Incubation: Incubate the plate for 1 hour at 37°C to allow for complement activation and cell lysis.
-
Viability Measurement: Add the cell viability reagent (e.g., AlamarBlue) to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
Analysis: Calculate the percentage of cytotoxicity for each condition relative to controls (cells with complement but no inhibitor, and cells without complement). Determine the IC50 value of the inhibitor.[6]
Conclusion
The validation of C1s inhibition is a multifaceted process that can be approached using various cell-based assays. This compound demonstrates potent inhibition of the classical complement pathway, as evidenced by its low nanomolar IC50 in a MAC formation inhibition assay. When selecting an appropriate inhibitor and validation method, researchers should consider the specific goals of their study, the nature of the inhibitor (small molecule, antibody, or peptide), and the desired experimental readout. The protocols and comparative data presented in this guide are intended to provide a solid foundation for designing and executing robust cell culture-based validation studies for C1s inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Novel Series of Potent, Selective, Orally Available, and Brain-Penetrable C1s Inhibitors for Modulation of the Complement Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Randomized, First‐in‐Human, Healthy Volunteer Trial of sutimlimab, a Humanized Antibody for the Specific Inhibition of the Classical Complement Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sutimlimab: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential Therapeutic Benefit of C1-Esterase Inhibitor in Neuromyelitis Optica Evaluated In Vitro and in an Experimental Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Downstream Effects of Complement C1s-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Complement C1s-IN-1, a potent and selective small molecule inhibitor of complement C1s, with alternative C1s inhibitors. It is designed to assist researchers in validating the downstream effects of C1s inhibition by offering a summary of performance data, detailed experimental protocols for key validation assays, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to Complement C1s Inhibition
The classical complement pathway is a critical component of the innate immune system, playing a key role in host defense and the clearance of immune complexes. Dysregulation of this pathway, however, is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. The serine protease C1s is a central enzyme in the classical pathway, responsible for cleaving complement components C4 and C2 to initiate the downstream cascade that leads to opsonization, inflammation, and the formation of the Membrane Attack Complex (MAC), ultimately causing cell lysis.[1][2] Specific inhibition of C1s, therefore, presents a promising therapeutic strategy to modulate the classical pathway while potentially leaving the alternative and lectin pathways intact for immune surveillance.[3][4]
This compound is a novel, orally available, and brain-penetrant small molecule inhibitor of C1s.[5] This guide compares its performance with that of Sutimlimab, a humanized monoclonal antibody targeting C1s, and the endogenous serine protease inhibitor (serpin), C1 esterase inhibitor (C1-INH).
Performance Data Comparison
The following table summarizes the available quantitative data for this compound and its alternatives. Direct comparison of these inhibitors should consider their different modalities (small molecule vs. monoclonal antibody vs. endogenous protein inhibitor) and the specific experimental conditions under which the data were generated.
| Inhibitor | Type | Target | IC50 | Ki | Key Downstream Effects Observed |
| This compound ((R)-8) | Small Molecule | Human C1s | 36 nM[6] | Not Reported | Significantly inhibited MAC formation induced by human serum in a dose-dependent manner.[5][6] |
| Sutimlimab (BIVV009/TNT009) | Monoclonal Antibody | Human C1s | ~1 nM (inhibition of C1s)[7] | Not Reported | In patients with Cold Agglutinin Disease, treatment led to rapid normalization of bilirubin, an increase in hemoglobin levels, and near-complete inhibition of the classical complement pathway activity as measured by C4 levels.[8][9] In vitro, it profoundly inhibits C3 split product deposition.[10][11] |
| C1 Esterase Inhibitor (C1-INH) | Endogenous Serpin | C1s, C1r, Kallikrein, Factor XIIa | Not applicable (forms a covalent complex) | Second-order rate constant of 6.0 x 10^4 M-1 s-1 at 30°C[12] | Regulates the classical complement pathway by dissociating C1r and C1s from the C1 complex.[13][14] Its activity can be potentiated by heparinoids.[15] |
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanism of C1s inhibition and the methods for its validation, the following diagrams are provided.
Caption: Classical complement pathway and point of inhibition by this compound.
Caption: Workflow for validating the downstream effects of this compound.
Key Experimental Protocols
CH50 Hemolytic Assay for Classical Pathway Activity
This assay measures the ability of a serum sample to lyse antibody-sensitized sheep red blood cells (SRBCs), providing a functional assessment of the entire classical complement pathway.[13][16][17] Inhibition of this lysis is a key indicator of a C1s inhibitor's efficacy.
Methodology:
-
Preparation of Sensitized SRBCs:
-
Wash sheep red blood cells (SRBCs) with a suitable buffer (e.g., Veronal Buffered Saline, VBS).
-
Incubate the washed SRBCs with a sub-agglutinating concentration of anti-SRBC antibodies (hemolysin) to sensitize the cells.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test serum (containing active complement) in VBS.
-
Add a standardized concentration of sensitized SRBCs to each dilution.
-
In parallel, prepare a set of tubes with the test serum and serial dilutions of this compound or a comparator inhibitor.
-
Include control tubes for 0% lysis (SRBCs in buffer only) and 100% lysis (SRBCs in distilled water).
-
Incubate all tubes at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding cold buffer and centrifuge to pellet intact SRBCs.
-
-
Data Analysis:
-
Measure the absorbance of the supernatant at a wavelength that detects hemoglobin (e.g., 415 nm or 540 nm).
-
Calculate the percentage of hemolysis for each serum dilution relative to the 100% lysis control.
-
The CH50 value is the reciprocal of the serum dilution that causes 50% hemolysis.
-
For inhibitor-treated samples, determine the concentration of the inhibitor that results in a 50% reduction in hemolysis (IC50).
-
ELISA for Downstream Complement Markers
Measuring the concentration of specific complement activation products such as C3a, C5a, and the soluble terminal complement complex (sC5b-9) provides direct evidence of the inhibitor's effect on the downstream cascade.[14]
Methodology (General Principle for Sandwich ELISA):
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for the target analyte (e.g., anti-C3a, anti-C5a, or anti-C5b-9).
-
Sample Incubation:
-
Activate complement in a serum or plasma sample using a classical pathway activator (e.g., aggregated IgG). Perform this activation in the presence of varying concentrations of this compound or a comparator.
-
Add the treated samples, along with a standard curve of the purified analyte, to the coated wells and incubate.
-
-
Detection:
-
Wash the plate to remove unbound components.
-
Add a biotinylated detection antibody that binds to a different epitope on the analyte.
-
Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash again and add a chromogenic HRP substrate (e.g., TMB).
-
-
Data Analysis:
-
Stop the reaction with an acid solution and measure the absorbance at the appropriate wavelength.
-
Generate a standard curve and calculate the concentration of the analyte in each sample.
-
Determine the IC50 of the inhibitor for the reduction of C3a, C5a, or sC5b-9 generation.
-
Complement-Dependent Cytotoxicity (CDC) Assay
The CDC assay measures the biological consequence of MAC formation by quantifying the lysis of target cells.[1][2][7][10][15]
Methodology:
-
Cell Preparation:
-
Select a target cell line that is susceptible to complement-mediated lysis and expresses a surface antigen for which a specific antibody is available (e.g., CD20-expressing B-cell lymphoma lines like Daudi or Raji).
-
Label the target cells with a viability dye, such as Calcein-AM (which is retained in live cells) or propidium iodide (which enters dead cells).
-
-
Assay Procedure:
-
Seed the labeled target cells into a 96-well plate.
-
Add the sensitizing antibody (e.g., anti-CD20) to the cells.
-
Add a source of active complement (e.g., normal human serum) to the wells, along with serial dilutions of this compound or a comparator inhibitor.
-
Include controls for no complement (spontaneous cell death) and maximum lysis (using a cell lysis agent).
-
Incubate the plate at 37°C for a specified time (e.g., 1-4 hours).
-
-
Data Analysis:
-
Measure the signal from the viability dye using a plate reader (fluorescence for Calcein-AM, for example) or flow cytometry.
-
Calculate the percentage of cell lysis for each inhibitor concentration.
-
Determine the EC50 value of the inhibitor, which is the concentration that inhibits 50% of the maximum complement-dependent cytotoxicity.
-
Conclusion
The validation of this compound's downstream effects requires a multi-faceted approach employing a suite of well-established in vitro assays. By comparing its performance against other C1s inhibitors like Sutimlimab and the endogenous regulator C1-INH, researchers can build a comprehensive profile of this novel small molecule. The experimental protocols and data presented in this guide provide a framework for the objective assessment of C1s-IN-1, facilitating its evaluation as a potential therapeutic agent for complement-mediated diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effect of the Anti-C1s Humanized Antibody TNT009 and Its Parental Mouse Variant TNT003 on HLA Antibody-Induced Complement Activation-A Preclinical In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sanofi.com [sanofi.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Pharmaceutical Machine Learning: Virtual High-Throughput Screens Identifying Promising and Economical Small Molecule Inhibitors of Complement Factor C1s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Selection of Novel C1s Inhibitors by In Silico and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of the Anti‐C1s Humanized Antibody TNT009 and Its Parental Mouse Variant TNT003 on HLA Antibody–Induced Complement Activation—A Preclinical In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. BIOLOGICAL ACTIVITIES OF C1 INHIBITOR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. southtees.nhs.uk [southtees.nhs.uk]
- 14. Regulation of Complement and Contact System Activation via C1 Inhibitor Potentiation and Factor XIIa Activity Modulation by Sulfated Glycans – Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. chemaxon.com [chemaxon.com]
- 17. researchgate.net [researchgate.net]
Comparative Guide to the Cross-reactivity and Selectivity of Complement C1s Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the performance of a representative potent and selective C1s inhibitor, (R)-8, with other alternatives. Due to the lack of publicly available data for a compound specifically named "Complement C1s-IN-1," this guide utilizes (R)-8 as a well-characterized example of a non-amidine C1s inhibitor. The information presented is supported by experimental data to aid in the evaluation of C1s inhibitors for research and drug development purposes.
Introduction to C1s Inhibition
The complement system is a critical component of the innate immune system. Its activation is a cascading event involving numerous proteins. The classical pathway is initiated by the C1 complex, which consists of C1q, C1r, and C1s. C1s, a serine protease, is the effector component of the C1 complex. Upon activation, C1s cleaves complement components C4 and C2, a pivotal step leading to the formation of the C3 convertase and subsequent amplification of the complement cascade. Dysregulation of the classical pathway is implicated in various inflammatory and autoimmune diseases, making C1s an attractive therapeutic target.
A key challenge in the development of C1s inhibitors is achieving high selectivity over other structurally similar serine proteases to minimize off-target effects. This guide focuses on the selectivity and cross-reactivity profile of a potent C1s inhibitor, (R)-8, and provides the methodologies for its evaluation.
Signaling Pathway of the Classical Complement Cascade
The following diagram illustrates the central role of C1s in the classical complement pathway.
Figure 1: Classical Complement Pathway and Point of Inhibition.
Performance Data: Selectivity of C1s Inhibitor (R)-8
(R)-8 is a potent, selective, orally available, and brain-penetrable C1s inhibitor.[1] It has demonstrated significant inhibitory activity against human C1s with an IC50 of 36 nM.[1] A critical aspect of its performance is its high selectivity for C1s over other related serine proteases.
| Target Enzyme | IC50 (nM) | Fold Selectivity vs. C1s |
| Human C1s | 36 | - |
| Human C1r | > 30,000 | > 833 |
| Human MASP2 | > 30,000 | > 833 |
| Human Factor D | > 30,000 | > 833 |
| Human Thrombin | > 30,000 | > 833 |
| Human Trypsin | > 30,000 | > 833 |
| Human Kallikrein | > 30,000 | > 833 |
| Human Plasmin | > 30,000 | > 833 |
Table 1: Selectivity Profile of C1s Inhibitor (R)-8. The data indicates that (R)-8 has excellent selectivity for C1s over a panel of other serine proteases.[1]
Comparison with Other C1s Inhibitors
| Inhibitor | Type | C1s Potency (Ki or IC50) | Key Selectivity Notes | Reference |
| (R)-8 | Small Molecule (non-amidine) | IC50 = 36 nM | High selectivity over C1r, MASP2, Factor D, Thrombin, Trypsin, Kallikrein, and Plasmin. | [1] |
| A1 | Small Molecule | Ki = 5.8 µM | Selective over C1r. | |
| Sutimlimab (BIVV009) | Monoclonal Antibody | - | Specific for C1s. | [2] |
| SAR445088 | Monoclonal Antibody | - | Specific for activated C1s. | [3] |
Table 2: Comparison of Different Classes of C1s Inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor performance. Below are representative protocols for key experiments.
C1s Enzymatic Activity Assay (Chromogenic)
This assay measures the ability of an inhibitor to block the enzymatic activity of C1s using a chromogenic substrate.
Figure 2: Workflow for C1s Enzymatic Activity Assay.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, 140 mM NaCl, 0.05% (v/v) Tween-20, pH 7.4.
-
Enzyme: Recombinant human C1s.
-
Inhibitor: Serially diluted in DMSO and then in assay buffer.
-
Substrate: Chromogenic substrate for C1s, such as Z-Gly-Arg-thiobenzyl ester.
-
Indicator: DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) for use with thioester substrates.
-
-
Assay Procedure:
-
Add 25 µL of serially diluted inhibitor or vehicle (DMSO) to the wells of a 96-well microplate.
-
Add 50 µL of C1s enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of the chromogenic substrate solution.
-
Immediately measure the change in absorbance at 405 nm over time using a microplate reader.
-
-
Data Analysis:
-
Determine the initial reaction velocities (V) from the linear portion of the absorbance curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
Membrane Attack Complex (MAC) Formation Assay (ELISA-based)
This assay assesses the functional consequence of C1s inhibition by measuring the formation of the terminal membrane attack complex (MAC).
Figure 3: Workflow for MAC Formation ELISA.
Detailed Protocol:
-
Plate Coating:
-
Coat a 96-well ELISA plate with human IgM overnight at 4°C.
-
Wash the plate with wash buffer (PBS with 0.05% Tween-20).
-
Block the plate with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
-
Complement Activation:
-
Serially dilute the C1s inhibitor in a suitable buffer.
-
Pre-incubate the diluted inhibitor with normal human serum (as a source of complement) for 15-30 minutes.
-
Add the inhibitor-serum mixture to the IgM-coated wells and incubate for 1 hour at 37°C to allow for complement activation and MAC deposition.
-
-
Detection of MAC:
-
Wash the plate thoroughly.
-
Add a primary antibody specific for a component of the MAC (e.g., anti-C5b-9) and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate.
-
-
Signal Development and Measurement:
-
Add TMB substrate and incubate in the dark until a blue color develops.
-
Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Measure the absorbance at 450 nm using a microplate reader.
-
Conclusion
The C1s inhibitor (R)-8 demonstrates high potency and exceptional selectivity for C1s over other serine proteases, making it a valuable tool for studying the classical complement pathway and a promising candidate for therapeutic development. The experimental protocols provided in this guide offer a framework for the evaluation of C1s inhibitors, enabling researchers to assess their cross-reactivity and selectivity profiles accurately. The high selectivity of inhibitors like (R)-8 is crucial for minimizing potential side effects and achieving a targeted therapeutic effect in diseases driven by classical complement pathway overactivation.
References
- 1. Quantitative fluorescence resonance energy transfer-based immunoassay for activated complement C1s - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological activity of non-amidine factor Xa inhibitors containing pyridine N-oxide and 2-carbamoylthiazole units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
A Comparative Analysis of C1s Inhibitor Pharmacokinetics for Researchers and Drug Development Professionals
In the landscape of complement-targeted therapies, inhibitors of the C1s protein, a key serine protease in the classical complement pathway, are of significant interest. This guide provides a comparative analysis of the pharmacokinetic profiles of several C1s inhibitors, offering a valuable resource for researchers, scientists, and drug development professionals. The information presented herein is compiled from publicly available clinical trial data and scientific publications.
The Classical Complement Pathway and the Role of C1s
The classical complement pathway is a critical component of the innate immune system, playing a role in the opsonization of pathogens, clearance of immune complexes, and induction of inflammation. The pathway is initiated by the binding of the C1 complex, composed of C1q, C1r, and C1s, to its targets. Upon activation, C1s cleaves C4 and C2, leading to the formation of the C3 convertase (C4b2a), a pivotal step in the amplification of the complement cascade.[1][2] Inhibition of C1s, therefore, provides a targeted approach to modulating the classical pathway without affecting the alternative and lectin pathways.
Caption: The classical complement pathway is initiated by the C1 complex, leading to a cascade of enzymatic reactions.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of several C1s inhibitors. It is important to note that these values are derived from different clinical studies with varying designs, patient populations, and dosing regimens, which may influence the results.
| Drug Name (Trade Name) | Drug Type | Indication | Half-life (t½) | Clearance (CL) | Volume of Distribution (Vd) | Bioavailability (F) | Cmax | Tmax |
| Sutimlimab (Enjaymo) | Humanized monoclonal antibody | Cold Agglutinin Disease | 19 - 132 hours (dose-dependent)[3] | Body weight is a significant covariate[4] | Body weight is a significant covariate for Vc[4] | N/A (IV) | Dose-proportional[3] | End of infusion[3] |
| C1 Esterase Inhibitor, human (Cinryze) | Plasma-derived C1-INH | Hereditary Angioedema (HAE) | 56 ± 36 hours (single dose)[5][6] | 0.85 ± 1.07 mL/min (single dose)[5] | N/A | N/A (IV) | 0.68 ± 0.08 units/mL[5] | 3.9 ± 7.3 hours[5] |
| C1 Esterase Inhibitor, human (Berinert) | Plasma-derived C1-INH | Hereditary Angioedema (HAE) | 32.7 hours (IV)[7], 120 hours (SC)[8] | 0.92 mL/kg/h (IV)[7] | N/A | 39.7% (SC)[8] | N/A | 48 hours (SC)[8] |
| C1 Esterase Inhibitor, recombinant (Ruconest) | Recombinant C1-INH | Hereditary Angioedema (HAE) | ~2.5 hours[9] | Nonlinear (decreases with increasing dose)[9][10] | ~3 L[11] | 100% (IV)[12] | 1.2 IU/mL (at 50 IU/kg)[9] | N/A |
Experimental Protocols
The pharmacokinetic parameters presented in this guide were determined through various clinical trials. The methodologies employed in these studies are crucial for the interpretation of the data.
Pharmacokinetic Analysis of Monoclonal Antibodies (e.g., Sutimlimab)
The quantification of monoclonal antibodies like sutimlimab in plasma typically involves the following steps:
-
Sample Collection: Blood samples are collected from subjects at predefined time points before and after drug administration.
-
Sample Processing: Plasma is separated from the blood cells by centrifugation and stored frozen until analysis.
-
Quantification: The concentration of the monoclonal antibody in plasma is determined using a validated analytical method, often a ligand-binding assay such as an enzyme-linked immunosorbent assay (ELISA) or, for higher specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) following immunopurification.[13]
-
Pharmacokinetic Modeling: The resulting concentration-time data is analyzed using non-compartmental or population pharmacokinetic modeling approaches to estimate parameters such as half-life, clearance, and volume of distribution. For sutimlimab, a two-compartment model with parallel linear and nonlinear clearance was found to best describe its pharmacokinetics.[4]
Functional C1 Esterase Inhibitor Assay (for Cinryze, Berinert, Ruconest)
The activity of C1 esterase inhibitors is determined by functional assays that measure their ability to inhibit a target enzyme. A common method is a chromogenic or colorimetric assay:[14][15]
-
Sample Preparation: Patient plasma or serum samples are diluted.
-
Incubation: The samples are incubated with a known amount of activated C1s. The C1-INH in the sample binds to and inactivates a portion of the C1s.
-
Substrate Addition: A chromogenic substrate for C1s is added. The remaining active C1s cleaves the substrate, releasing a colored product.
-
Measurement: The amount of color produced is measured using a spectrophotometer and is inversely proportional to the functional C1-INH activity in the sample.
Experimental and Clinical Workflow
The development and analysis of a C1s inhibitor involve a series of preclinical and clinical studies to evaluate its safety, efficacy, and pharmacokinetic profile.
Caption: A typical workflow for the clinical development and pharmacokinetic analysis of a therapeutic drug.
Conclusion
The pharmacokinetic profiles of C1s inhibitors vary significantly based on their molecular structure (monoclonal antibody vs. plasma-derived or recombinant protein) and formulation. Sutimlimab, a monoclonal antibody, exhibits a long, dose-dependent half-life. Plasma-derived C1-INH products like Cinryze and Berinert also have relatively long half-lives, with the subcutaneous administration of Berinert further extending its duration of action. In contrast, the recombinant C1-INH, Ruconest, has a much shorter half-life. These differences in pharmacokinetics are critical considerations for dosing strategies, treatment frequency, and the management of different clinical conditions. This guide provides a foundational comparison to aid researchers and drug developers in their ongoing efforts to advance therapies targeting the classical complement pathway.
References
- 1. Complement cascade and its inhibitors | Abcam [abcam.com]
- 2. sinobiological.com [sinobiological.com]
- 3. Sutimlimab for the Treatment of Cold Agglutinin Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sutimlimab Pharmacokinetics and Pharmacodynamics in Patients with Cold Agglutinin Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cinryze, a Human Plasma-Derived C1 Esterase Inhibitor for Prophylaxis Of Hereditary Angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cinryze™ as the first approved C1 inhibitor in the USA for the treatment of hereditary angioedema: approval, efficacy and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Population pharmacokinetics of plasma-derived C1 esterase inhibitor concentrate used to treat acute hereditary angioedema attacks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of plasma-derived C1-esterase inhibitor after subcutaneous versus intravenous administration in subjects with mild or moderate hereditary angioedema: the PASSION study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conestat Alfa (Ruconest): First Recombinant C1 Esterase Inhibitor for the Treatment Of Acute Attacks in Patients With Hereditary Angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. Population pharmacokinetics of recombinant human C1 inhibitor in patients with hereditary angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy Data - C1 Esterase Inhibitor| Ruconest® (C1 esterase inhibitor [recombinant]) [ruconest.com]
- 13. pharmacokinetic study of monoclonal antibodies in rat plasma: implementation of immunoprecipitation | Anaquant HCP analysis I Protein characterisation I Protein analysis [anaquant.com]
- 14. mft.nhs.uk [mft.nhs.uk]
- 15. Quantification of human C1 esterase inhibitor protein using an automated turbidimetric immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
